Ala-Ala-Pro-pNA
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H23N5O5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H23N5O5/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24)/t10-,11-,14-/m0/s1 |
InChI Key |
JJSQTVFRQZPPIV-MJVIPROJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Foundational & Exploratory
The Specificity and Enzyme Targets of Ala-Ala-Pro-pNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic chromogenic substrate, Succinyl-Alanine-Alanine-Proline-para-nitroanilide (Suc-Ala-Ala-Pro-pNA) and its derivatives are invaluable tools in protease research and drug discovery. The core tripeptide sequence, Ala-Ala-Pro, serves as a versatile scaffold for presenting a specific amino acid residue (P1 position) to the active site of a protease. Cleavage of the amide bond C-terminal to the P1 residue releases the yellow chromophore, para-nitroaniline (pNA), allowing for a simple and continuous spectrophotometric assay of enzyme activity. This technical guide provides a comprehensive overview of the substrate specificity of Ala-Ala-Pro-pNA derivatives, their primary enzyme targets, detailed experimental protocols, and the signaling pathways in which these enzymes operate.
Substrate Specificity and Enzyme Targets
The specificity of this compound substrates is primarily determined by the amino acid at the P1 position. By varying this residue, these substrates can be tailored to assay a wide range of serine proteases with chymotrypsin-like, trypsin-like, and elastase-like activities.
Chymotrypsin and Chymotrypsin-like Enzymes
Chymotrypsin and other proteases with chymotrypsin-like specificity preferentially cleave peptide bonds following large hydrophobic residues. Consequently, Suc-Ala-Ala-Pro-Phe-pNA is a highly effective substrate for these enzymes.
Trypsin and Trypsin-like Enzymes
Trypsin and related enzymes exhibit a strong preference for cleaving after positively charged amino acid residues. Therefore, substrates such as Suc-Ala-Ala-Pro-Arg-pNA are utilized to assay for trypsin-like activity.
Elastase and Elastase-like Enzymes
Elastases, particularly neutrophil elastase, show a preference for small, aliphatic amino acids at the P1 position. Substrates like Suc-Ala-Ala-Pro-Val-pNA and Suc-Ala-Ala-Pro-Ala-pNA are commonly used to measure elastase activity.
Cathepsin G
Human leukocyte cathepsin G is a serine protease with a dual, chymotrypsin-like and trypsin-like, specificity. It can cleave after both aromatic and basic residues, making substrates like Suc-Ala-Ala-Pro-Phe-pNA suitable for its characterization.
Tripeptidyl Aminopeptidases
The tripeptidyl aminopeptidase from Streptomyces mobaraensis (SM-TAP) is a serine protease that has been identified as a target for this compound.[1] This enzyme plays a crucial role in the post-translational modification of pro-transglutaminase. However, it is important to note that while SM-TAP has high activity against chromophoric tripeptides, its activity against substrates with pNA at the P1 position, such as Pro-pNA or Phe-pNA, has not been detected.[2][3] This suggests that this compound may not be an optimal substrate for this particular enzyme.
Quantitative Data on Enzyme-Substrate Interactions
The following tables summarize the kinetic parameters for the hydrolysis of various this compound derivatives by their target enzymes. This data is essential for comparative studies and for the design of enzyme inhibitors.
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.043 | 45 | 1.05 x 10⁶ | |
| Human Leukocyte Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | 0.14 | - | - |
Note: Further comprehensive kinetic data for a wider range of enzymes and substrates is continuously being generated by the research community.
Experimental Protocols
A generalized protocol for assaying protease activity using this compound substrates is provided below. This should be adapted based on the specific enzyme and substrate being investigated.
General Chromogenic Protease Assay Protocol
Materials:
-
Purified enzyme of interest
-
Appropriate Suc-Ala-Ala-Pro-X-pNA substrate
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure:
-
Prepare a stock solution of the substrate: Dissolve the Suc-Ala-Ala-Pro-X-pNA substrate in DMSO to a concentration of 10-20 mM.
-
Prepare working solutions: Dilute the enzyme and substrate to their final desired concentrations in the assay buffer. The final DMSO concentration in the assay should be kept low (typically <5%) to avoid enzyme inhibition.
-
Set up the reaction: In a 96-well microplate, add the assay buffer, followed by the enzyme solution.
-
Initiate the reaction: Add the substrate solution to each well to start the reaction. The final reaction volume is typically 100-200 µL.
-
Monitor the reaction: Immediately place the microplate in a pre-warmed (to the desired reaction temperature, e.g., 25°C or 37°C) microplate reader.
-
Measure absorbance: Record the increase in absorbance at 405 nm over time. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
Data analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of p-nitroaniline can be determined using its molar extinction coefficient (ε₄₀₅ = 10,500 M⁻¹cm⁻¹).
-
Determine kinetic parameters: To determine K_m_ and k_cat_, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Signaling Pathways and Logical Relationships
Understanding the biological context of the target enzymes is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Chymotrypsin Signaling in the Intestinal Epithelium
Caption: Chymotrypsin activates PAR2, leading to downstream signaling cascades.
Pro-transglutaminase Activation by SM-TAP
Caption: SM-TAP is involved in the final maturation step of transglutaminase.
Experimental Workflow for Enzyme Kinetic Analysis
Caption: A typical workflow for determining enzyme kinetic parameters.
Conclusion
The this compound series of substrates represents a powerful and adaptable system for the study of a variety of proteases. By understanding the substrate specificity and the kinetic parameters of enzyme-substrate interactions, researchers can effectively screen for novel enzyme inhibitors and probe the functional roles of these enzymes in complex biological systems. The methodologies and data presented in this guide provide a solid foundation for the application of these valuable research tools in academic and industrial settings.
References
An In-depth Technical Guide to Ala-Ala-Pro-pNA for Tripeptidyl Aminopeptidase (SM-TAP) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the use of the chromogenic substrate Ala-Ala-Pro-pNA in the study of tripeptidyl aminopeptidase from Streptomyces mobaraensis (SM-TAP). SM-TAP is a serine protease that plays a crucial role in the extracellular processing of transglutaminase by cleaving N-terminal tripeptides.[1][2] The substrate, this compound, allows for direct and continuous monitoring of enzyme activity through the release of the chromophore p-nitroaniline (pNA), making it a valuable tool for kinetic studies, inhibitor screening, and process optimization in various research and industrial applications.
Core Concepts
SM-TAP: A Key Enzyme in Transglutaminase Activation
SM-TAP, a 53 kDa serine protease, is secreted by Streptomyces mobaraensis. Its primary known function is the final processing step of pro-transglutaminase.[1][2] The activation of transglutaminase involves the removal of a pro-peptide, and SM-TAP is responsible for cleaving the remaining N-terminal tripeptide.[1][3][4] The enzyme exhibits optimal activity at a neutral pH of 7.0 and is dependent on calcium ions for maximal activity.[1]
This compound: A Chromogenic Substrate for SM-TAP
This compound is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) molecule. In the presence of SM-TAP, the enzyme cleaves the peptide bond between the proline residue and the pNA moiety. This releases the yellow-colored pNA, which can be quantified spectrophotometrically at approximately 405-410 nm. The rate of pNA release is directly proportional to the enzymatic activity of SM-TAP.
Data Presentation
The following table summarizes the kinetic parameters of a prolyl tri/tetra-peptidyl aminopeptidase from Streptomyces mobaraensis, likely the same as or functionally identical to SM-TAP, with various synthetic pNA substrates. This data is critical for comparative studies and for understanding the substrate specificity of the enzyme.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) |
| This compound | 0.24 | 1.8 | 7.5 |
| Ala-Ala-Ala-pNA | 0.49 | 0.08 | 0.16 |
| Ala-Pro-Ala-pNA | 0.17 | 1.1 | 6.5 |
| Gly-Pro-Ala-pNA | 0.12 | 0.61 | 5.1 |
| Phe-Pro-Ala-pNA | 0.16 | 0.75 | 4.7 |
| Val-Pro-Ala-pNA | 0.15 | 0.53 | 3.5 |
| Leu-Pro-Ala-pNA | 0.13 | 0.36 | 2.8 |
| Pro-Pro-Ala-pNA | 0.22 | 0.22 | 1.0 |
| Ala-Pro-Gly-pNA | 0.25 | 0.04 | 0.16 |
| Ala-Pro-Pro-pNA | 0.28 | 0.02 | 0.07 |
Data adapted from Umezawa Y, et al. J Biochem. 2004;136(3):293-300.
Experimental Protocols
Enzymatic Assay for SM-TAP Activity using this compound
This protocol provides a detailed methodology for measuring the activity of SM-TAP using the chromogenic substrate this compound.
Materials:
-
Purified or partially purified SM-TAP enzyme solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer: 50 mM Tris-HCl, pH 7.0, containing 2 mM CaCl₂
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, prepare the reaction mixture by adding the components in the following order:
-
Assay buffer
-
SM-TAP enzyme solution (diluted in assay buffer to a suitable concentration)
-
Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction: Add the this compound substrate to each well to achieve the desired final concentration (e.g., starting with a concentration around the Km value of 0.24 mM).
-
Monitor the Reaction: Immediately place the microplate in the microplate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.
-
Data Analysis:
-
Plot the absorbance at 405 nm against time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
Calculate the concentration of pNA released using the molar extinction coefficient of pNA at 405 nm (ε = 8,800 M⁻¹cm⁻¹).
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Visualizations
Enzymatic Reaction of this compound Hydrolysis
Caption: Hydrolysis of this compound by SM-TAP.
Experimental Workflow for SM-TAP Activity Assay
References
- 1. Novel prolyl tri/tetra-peptidyl aminopeptidase from Streptomyces mobaraensis: substrate specificity and enzyme gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. allpeptide.com [allpeptide.com]
- 4. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Protease Activity: An In-depth Technical Guide to p-Nitroanilide Peptide Substrates
Introduction
In the fields of biochemistry, drug discovery, and diagnostics, the accurate measurement of protease activity is paramount. Proteases, enzymes that catalyze the breakdown of proteins, play critical roles in a myriad of physiological and pathological processes. Their dysregulation is often implicated in diseases ranging from cancer to neurodegenerative disorders. Consequently, the identification and characterization of protease inhibitors are key objectives in therapeutic development. At the heart of many protease assays are chromogenic substrates, among which p-nitroanilide (pNA) peptide substrates are a cornerstone technology.
This technical guide provides a comprehensive overview of the structure, function, and application of p-nitroanilide peptide substrates for researchers, scientists, and drug development professionals. It delves into the underlying chemical principles, offers detailed experimental protocols, and presents quantitative data for key enzyme-substrate interactions.
Structure and Function of p-Nitroanilide Peptide Substrates
1. General Structure:
A p-nitroanilide peptide substrate consists of a short peptide sequence linked to a p-nitroaniline molecule via an amide bond. The peptide sequence is designed to be specifically recognized and cleaved by the target protease. The C-terminus of the peptide is covalently attached to the amino group of p-nitroaniline.
2. Mechanism of Action:
The fundamental principle behind p-nitroanilide substrates lies in the chromogenic properties of the p-nitroaniline leaving group. In its peptide-conjugated form, p-nitroaniline is colorless. However, upon enzymatic cleavage of the amide bond by a specific protease, free p-nitroaniline is released. In aqueous solution, particularly at a slightly alkaline pH, p-nitroaniline exhibits a strong absorbance at approximately 405-410 nm, appearing as a distinct yellow color.
The rate of p-nitroaniline release is directly proportional to the enzymatic activity of the protease under investigation. This allows for a continuous and quantitative measurement of enzyme kinetics by monitoring the change in absorbance over time using a spectrophotometer or a microplate reader.
Quantitative Data: Kinetic Parameters of Common p-Nitroanilide Substrates
The efficiency of a protease in cleaving a specific substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below are tables summarizing the kinetic parameters for several common proteases with their respective p-nitroanilide substrates.
Table 1: Thrombin
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) | 9 | 125 | 1.4 x 10⁷ |
Table 2: Chymotrypsin
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Suc-Ala-Ala-Pro-Phe-pNA | 0.05 | 65 | 1.3 x 10⁶ |
Table 3: Caspase-3
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-DEVD-pNA | 10.2 | 1.3 | 1.27 x 10⁵ |
Table 4: Elastase (Human Neutrophil)
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MeOSuc-Ala-Ala-Pro-Val-pNA | 0.19 | 18 | 9.5 x 10⁴ |
Experimental Protocols
1. General Assay Principle:
The following protocol provides a general framework for a protease assay using a p-nitroanilide substrate. Specific parameters such as buffer composition, pH, temperature, and substrate/enzyme concentrations should be optimized for each specific protease.
2. Detailed Protocol for Thrombin Activity Assay using S-2238:
-
Materials:
-
Purified thrombin
-
Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 0.1% (w/v) polyethylene glycol 6000.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Prepare a stock solution of S-2238 in sterile distilled water.
-
Prepare a series of dilutions of the thrombin standard in the assay buffer.
-
To each well of the 96-well microplate, add 50 µL of the assay buffer.
-
Add 25 µL of the thrombin standard or unknown sample to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the S-2238 solution to each well.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Calculate the rate of change in absorbance (ΔA/min).
-
The enzyme activity is proportional to the rate of p-nitroaniline release.
-
Visualizations
Caption: Role of Thrombin in the Coagulation Cascade and its Assay.
Caption: Workflow for Protease Inhibitor Screening using pNA Substrates.
Introduction to chromogenic substrates in enzyme kinetics
An In-depth Technical Guide to Chromogenic Substrates in Enzyme Kinetics
Introduction to Chromogenic Substrates
Chromogenic substrates are synthetic compounds that are colorless, or have a low background color, but are transformed into a colored product (chromophore) by a specific enzyme. This transformation allows for the direct spectrophotometric measurement of enzyme activity. The rate of color formation is proportional to the enzyme's catalytic rate, making these substrates invaluable tools for studying enzyme kinetics, high-throughput screening, and diagnostic assays. The fundamental principle lies in the enzymatic cleavage of a specific chemical bond within the substrate, which liberates the chromophore.
The primary advantage of chromogenic assays is their simplicity, cost-effectiveness, and suitability for automation. By continuously monitoring the change in absorbance over time, one can derive crucial kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing deep insights into enzyme function and inhibition.
Principle of Action
The core mechanism involves an enzyme (E) binding to a chromogenic substrate (S) to form an enzyme-substrate complex (ES). The enzyme then catalyzes the conversion of the substrate into a product (P), which is the colored chromophore, and releases the free enzyme, which can then bind to another substrate molecule.
The general reaction can be depicted as: E + S ⇌ ES → E + P (Colored)
The rate of the appearance of the colored product is monitored using a spectrophotometer or plate reader at the wavelength of maximum absorbance (λmax) for that specific chromophore. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the colored product, allowing for the quantitative determination of the reaction velocity.
Common Chromogenic Substrates
A variety of chromogenic substrates have been developed for different classes of enzymes. The choice of substrate depends on the target enzyme and the desired detection wavelength.
| Substrate Name | Abbreviation | Target Enzyme Class | Chromophore | λmax |
| p-Nitrophenyl Phosphate | pNPP | Phosphatases (e.g., ALP) | p-Nitrophenol | 405 nm |
| ortho-Nitrophenyl-β-D-galactopyranoside | ONPG | β-Galactosidase | o-Nitrophenol | 420 nm |
| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-gal | β-Galactosidase | Dichloro-dibromo-indigo | 615 nm |
| p-Nitrophenyl Acetate | pNPA | Esterases (e.g., Acetylcholinesterase) | p-Nitrophenol | 405 nm |
| L-Leucine-p-nitroanilide | L-pNA | Aminopeptidases | p-Nitroaniline | 405 nm |
Experimental Design and Workflow
A typical enzyme kinetics experiment using a chromogenic substrate involves several key steps, from reagent preparation to data analysis. Proper experimental design is critical to obtain reliable and reproducible results. This includes optimizing buffer conditions (pH, ionic strength), enzyme concentration, and substrate concentration range.
Detailed Experimental Protocol: Alkaline Phosphatase (ALP) Assay using pNPP
This protocol provides a method for determining the kinetic parameters of Alkaline Phosphatase.
A. Reagents and Materials:
-
Assay Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.
-
Enzyme: Alkaline Phosphatase (e.g., from bovine intestinal mucosa). Prepare a 1 mg/mL stock in the assay buffer and create serial dilutions to find an optimal concentration.
-
Substrate: p-Nitrophenyl Phosphate (pNPP). Prepare a 50 mM stock solution in the assay buffer. From this, create a range of working concentrations (e.g., 0.5, 1, 2, 5, 10, 20 mM).
-
Equipment: 96-well microplate, multi-channel pipette, microplate spectrophotometer capable of reading at 405 nm and maintaining a constant temperature (e.g., 37°C).
B. Assay Procedure:
-
Set the microplate reader to the desired temperature (e.g., 37°C).
-
In a 96-well plate, add 180 µL of assay buffer to each well.
-
Add 10 µL of the ALP enzyme dilution to each well (except for the "no-enzyme" blank controls).
-
Add 10 µL of buffer to the blank control wells.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
To initiate the reactions, add 20 µL of the different pNPP substrate concentrations to the appropriate wells.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm every 30 seconds for 10-15 minutes.
Data Analysis and Presentation
The raw data consists of absorbance readings over time for various substrate concentrations.
Step 1: Calculate Initial Velocity (V₀) For each substrate concentration, plot Absorbance (405 nm) vs. Time (minutes). The initial, linear portion of this curve represents the initial velocity (V₀). The slope of this linear region (ΔAbs/Δt) is calculated.
Example Raw Data Table:
| Time (min) | Abs at [S]=1mM | Abs at [S]=5mM | Abs at [S]=20mM |
| 0.0 | 0.051 | 0.053 | 0.055 |
| 0.5 | 0.072 | 0.115 | 0.160 |
| 1.0 | 0.093 | 0.178 | 0.265 |
| 1.5 | 0.114 | 0.240 | 0.370 |
| 2.0 | 0.135 | 0.301 | 0.475 |
Step 2: Convert V₀ to Molarity/second Use the Beer-Lambert Law (A = εcl) to convert the rate from ΔAbs/min to µmol/min.
-
V₀ (µmol/min) = (Slope [ΔAbs/min] * Reaction Volume [L]) / (ε * Path Length [cm])
-
For p-Nitrophenol at pH 9.8, the molar extinction coefficient (ε) is 18,500 M⁻¹cm⁻¹.
-
For a standard 96-well plate with 200 µL volume, the path length (l) is typically ~0.5 cm (this should be calibrated for your specific plate reader).
Calculated Initial Velocities Table:
| [pNPP] (mM) | V₀ (ΔAbs/min) | V₀ (µmol/min/mg enzyme) |
| 0.5 | 0.021 | 1.15 |
| 1.0 | 0.042 | 2.27 |
| 2.0 | 0.075 | 4.05 |
| 5.0 | 0.124 | 6.70 |
| 10.0 | 0.160 | 8.65 |
| 20.0 | 0.185 | 10.00 |
Step 3: Determine Km and Vmax Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R).
V₀ = (Vmax * [S]) / (Km + [S])
The software will provide the best-fit values for Vmax and Km.
Applications in Drug Development
Chromogenic substrates are fundamental in the early stages of drug discovery for high-throughput screening (HTS) of enzyme inhibitors.
-
Primary Screening: Large compound libraries can be rapidly screened against a target enzyme. A reduction in the rate of color formation in the presence of a compound indicates potential inhibitory activity.
-
Dose-Response Analysis: Active "hits" from the primary screen are further analyzed by running the assay with varying concentrations of the compound to determine its potency (e.g., IC₅₀).
-
Mechanism of Inhibition Studies: By performing kinetic experiments at different substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be elucidated. This provides critical information for lead optimization.
The Role of Ala-Ala-Pro-pNA and Its Analogs in Protease Activity Studies: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthetic chromogenic substrate, Alanine-Alanine-Proline-p-nitroanilide (Ala-Ala-Pro-pNA), and its derivatives are invaluable tools in the study of protease activity. Their specificity and the straightforward nature of the colorimetric assay make them a staple in academic research and pharmaceutical drug development for enzyme kinetics, inhibitor screening, and quality control. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of these substrates.
Core Principles of p-Nitroanilide-Based Protease Assays
The fundamental principle of protease assays utilizing this compound and its analogs lies in the enzymatic hydrolysis of the amide bond between the peptide sequence and the p-nitroaniline (pNA) moiety. In its substrate-bound form, pNA is colorless. However, upon cleavage by a specific protease, free pNA is released, which imparts a distinct yellow color to the solution. This change in color can be quantitatively measured by monitoring the absorbance at or near 405-410 nm. The rate of pNA release is directly proportional to the enzymatic activity under initial velocity conditions.
The peptide sequence of the substrate is the primary determinant of its specificity for a particular protease. For instance, Suc-Ala-Ala-Pro-Phe-pNA is a well-established substrate for chymotrypsin, while Suc-Ala-Ala-Pro-Val-pNA is commonly used for neutrophil elastase. The succinyl (Suc) group is often added to the N-terminus of the peptide to increase solubility and prevent unwanted side reactions.
Synthesis of this compound and Its Derivatives
Chromogenic peptide substrates like this compound are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process allows for the efficient removal of excess reagents and byproducts by simple washing and filtration steps, leading to high-purity peptides. The final step involves the coupling of p-nitroaniline to the C-terminal proline residue, followed by cleavage from the resin and purification.
Data Presentation: Kinetic Parameters of Protease Substrates
The efficiency of a protease in cleaving a specific substrate is characterized by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). K_m reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is an indicator of the enzyme's affinity for the substrate. The k_cat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme is best described by the k_cat/K_m ratio.
Below are tables summarizing the kinetic constants for various proteases with different this compound-based substrates.
Table 1: Kinetic Parameters for Chymotrypsin and Related Proteases
| Substrate | Protease | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 1.7 | - | - | [1] |
| Suc-Ala-Ala-Pro-Phe-pNA | Fungal Chymotrypsin-like Serine Protease | - | High | - | [2] |
| Suc-Ala-Ala-Pro-Phe-pNA | Prostate-Specific Antigen (PSA) | - | - | - | [2] |
| Suc-Ala-Ala-Pro-Phe-pNA | M Protease | 0.8 | - | 174,400 | [3] |
Table 2: Kinetic Parameters for Elastase and Other Proteases
| Substrate | Protease | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| MeOSuc-Ala-Ala-Pro-Val-pNA | Human Neutrophil Elastase | 0.152 | - | 120,000 | [4] |
| MeOSuc-Ala-Ala-Pro-Val-pNA | Pancreatic Elastase | - | - | 2,700 | [5] |
| Suc-Ala-Ala-Pro-Met-pNA | M Protease | 1.01 | - | 137,300 | [3] |
Note: "-" indicates that the specific value was not provided in the cited sources. Kinetic parameters can vary depending on assay conditions such as pH, temperature, and buffer composition.
Experimental Protocols
Standard Protease Activity Assay
This protocol provides a general framework for measuring protease activity using a chromogenic pNA substrate in a 96-well plate format.
Materials:
-
Protease of interest
-
Chromogenic substrate stock solution (e.g., 10 mM Suc-Ala-Ala-Pro-Phe-pNA in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the protease to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare the substrate working solution by diluting the stock solution in the assay buffer. A common final substrate concentration is 100 µM.
-
-
Assay Setup:
-
Add 180 µL of the substrate working solution to each well of the microplate.
-
Include control wells containing only the substrate working solution (no enzyme) to measure the background rate of substrate hydrolysis.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the diluted protease solution to the appropriate wells to start the reaction.
-
Mix gently by pipetting or using the plate reader's shaking function.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 410 nm over time using the kinetic mode of the microplate reader.[6]
-
Record data points every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.
-
Subtract the rate of the background hydrolysis (from the no-enzyme control wells) from the rate of the enzyme-catalyzed reaction.
-
Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically 8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length of the cuvette or well.[2][6]
-
Protease Inhibitor Screening Assay
This protocol is designed to identify and characterize potential protease inhibitors.
Materials:
-
All materials from the standard protease activity assay.
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the inhibitor compounds.
-
Prepare the protease and substrate solutions as described in the standard assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each inhibitor dilution to the appropriate wells.
-
Include positive control wells (enzyme and substrate, no inhibitor) and negative control wells (substrate, no enzyme).
-
Add 160 µL of the diluted protease solution to each well containing the inhibitor and to the positive control wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the desired temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Add 20 µL of the substrate working solution to all wells to start the reaction.
-
Monitor the absorbance at 410 nm as described in the standard assay.
-
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the positive control (uninhibited enzyme).
-
Plot the percent inhibition versus the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations: Workflows and Pathways
Enzymatic Cleavage of a pNA Substrate
References
The Chemistry of p-Nitroaniline (pNA) Release in Enzymatic Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices underlying enzymatic assays that utilize the release of p-nitroaniline (pNA). These assays are fundamental tools in biochemistry, drug discovery, and diagnostics for characterizing enzyme activity, screening for inhibitors, and understanding biological pathways. This document details the core chemistry, presents quantitative data for key enzymes, provides detailed experimental protocols, and visualizes essential processes.
The Core Chemistry of pNA Release
Enzymatic assays based on pNA release employ synthetic chromogenic substrates. These substrates consist of a specific peptide or amino acid sequence recognized by the target enzyme, covalently linked to a p-nitroaniline (pNA) molecule via an amide bond.
In its substrate-bound form, pNA is colorless. Upon enzymatic cleavage of the amide bond, free pNA is released into the solution. Under neutral to alkaline conditions, p-nitroaniline exhibits a distinct yellow color, with a maximum absorbance typically measured between 380 and 410 nm[1][2][3]. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzyme's activity. This colorimetric signal provides a simple and continuous method for monitoring enzyme kinetics.
The general reaction can be summarized as follows:
Substrate-pNA (colorless) + H₂O --(Enzyme)--> Substrate + pNA (yellow)
The molar extinction coefficient of p-nitroaniline at 405 nm is a critical parameter for converting the rate of change in absorbance to the rate of product formation, and it is approximately 9,960 M⁻¹cm⁻¹[4].
Mechanism of Enzymatic Hydrolysis
For many proteases that utilize pNA substrates, particularly serine proteases, the hydrolysis of the amide bond proceeds through a well-established catalytic mechanism. A common mechanism involves a catalytic triad of amino acid residues (e.g., Serine, Histidine, and Aspartate) in the enzyme's active site.
The reaction mechanism can be generalized into the following key steps:
-
Substrate Binding: The enzyme recognizes and binds to the specific amino acid or peptide sequence of the substrate-pNA molecule, forming an enzyme-substrate complex.
-
Nucleophilic Attack: A nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of a serine residue) attacks the carbonyl carbon of the amide bond linking the substrate to pNA. This step is often facilitated by a basic residue (e.g., histidine) that abstracts a proton from the nucleophile, increasing its nucleophilicity.
-
Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Acyl-Enzyme Formation and pNA Release: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond. The pNA moiety is released, and an acyl-enzyme intermediate is formed, where the substrate is covalently attached to the enzyme.
-
Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the substrate product and regenerating the free, active enzyme.
Quantitative Data for Common Enzymes Utilizing pNA Substrates
The following tables summarize key quantitative data for several common enzymes that are frequently assayed using pNA-based substrates. These parameters are crucial for designing and interpreting enzymatic assays.
Table 1: Kinetic Parameters of Proteases with pNA Substrates
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 0.078 | 5.4 | 6.9 x 10⁴ | 8.5 | 60 |
| Caspase-3 | Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) | 0.0097 | - | - | 7.2-7.5 | 37 |
| Leucine Aminopeptidase | L-Leucine-p-nitroanilide | - | - | 3.87 x 10³ (min⁻¹µM⁻¹) | 9.0 | 50 |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, ionic strength).
Table 2: Molar Absorptivity of p-Nitroaniline
| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 405 | ~9,960 |
Experimental Protocols
This section provides detailed methodologies for performing enzymatic assays with three common proteases using pNA substrates.
Trypsin Activity Assay
This protocol describes the determination of trypsin activity using Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) as the substrate.
Materials:
-
Trypsin solution (e.g., in 1 mM HCl)
-
BAPNA stock solution (e.g., 10 mM in DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare the reaction mixture: In a microplate well or a cuvette, add Tris-HCl buffer.
-
Add the substrate: Add the BAPNA stock solution to the buffer to achieve the desired final concentration (e.g., 0.5-1 mM).
-
Equilibrate the temperature: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add the trypsin solution to the reaction mixture to start the enzymatic reaction.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 410 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity: Determine the initial linear rate of the reaction (ΔA/min) from the plot of absorbance versus time.
-
Calculate enzyme activity: Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of pNA to convert the rate of absorbance change to the rate of product formation (moles/min).
Caspase-3 Activity Assay
This protocol outlines the measurement of caspase-3 activity using the specific substrate Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA)[2][3][5].
Materials:
-
Cell lysate or purified caspase-3
-
Ac-DEVD-pNA substrate (e.g., 4 mM stock in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, and 1 mM EDTA)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare cell lysates (if applicable): Induce apoptosis in cells and prepare cell lysates according to standard protocols. Determine the protein concentration of the lysates.
-
Set up the assay: In a 96-well plate, add the cell lysate or purified caspase-3 solution.
-
Prepare the reaction mixture: Add the assay buffer to each well.
-
Initiate the reaction: Add the Ac-DEVD-pNA substrate to each well to a final concentration of approximately 200 µM.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data analysis: Compare the absorbance of the apoptotic samples to that of non-apoptotic controls to determine the fold-increase in caspase-3 activity.
Leucine Aminopeptidase Activity Assay
This protocol describes the determination of leucine aminopeptidase activity using L-Leucine-p-nitroanilide as the substrate.
Materials:
-
Leucine aminopeptidase solution or sample containing the enzyme
-
L-Leucine-p-nitroanilide stock solution (e.g., in methanol or DMSO)
-
Tricine buffer (e.g., 200 mM, pH 8.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the reaction cocktail: Mix the Tricine buffer and the L-Leucine-p-nitroanilide solution to achieve the desired final concentrations.
-
Equilibrate to temperature: Incubate the reaction cocktail at 25°C.
-
Initiate the reaction: Add the enzyme solution to the reaction cocktail.
-
Monitor absorbance: Immediately start recording the increase in absorbance at 405 nm for approximately 5 minutes.
-
Calculate the initial rate: Determine the linear rate of change in absorbance per minute (ΔA/min).
-
Calculate enzyme activity: Use the molar extinction coefficient of pNA to calculate the enzyme activity in Units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of L-leucine p-nitroanilide per minute at pH 8.0 at 25°C[4].
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to pNA-based enzymatic assays.
References
Methodological & Application
Application Notes and Protocols for the Ala-Ala-Pro-pNA Assay in Enzyme Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ala-Ala-Pro-pNA (Alanine-Alanine-Proline-p-nitroanilide) assay is a widely used colorimetric method for the continuous measurement of proteolytic enzyme activity. This assay is particularly useful for screening and characterizing enzymes that exhibit specificity for cleaving peptide bonds after a proline residue. A key enzyme often studied with substrates of this nature is neutrophil elastase, a serine protease involved in inflammatory processes. The principle of the assay is based on the enzymatic hydrolysis of the colorless substrate, this compound, which releases the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at approximately 405-410 nm, is directly proportional to the enzyme's activity.
Principle of the Assay
The enzymatic reaction at the core of this assay involves the cleavage of the amide bond between the proline residue and the p-nitroaniline group. This cleavage releases free p-nitroaniline, which has a high molar absorptivity in the visible spectrum, allowing for sensitive detection.
Enzyme + this compound → Enzyme + Ala-Ala-Pro + p-nitroaniline (yellow)
The rate of the reaction can be monitored in real-time using a spectrophotometer or a microplate reader, making it suitable for high-throughput screening of enzyme inhibitors or for determining enzyme kinetic parameters.
Featured Application: Neutrophil Elastase Activity
Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, HNE is released into the extracellular space where it can degrade various extracellular matrix proteins.[2] Dysregulation of HNE activity is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[3] Therefore, the measurement of HNE activity is crucial for understanding its role in disease and for the development of therapeutic inhibitors. While the tetrapeptide substrate Succinyl-Ala-Ala-Pro-Val-pNA is a more common substrate for HNE, this compound can also be utilized to assess its activity.
Quantitative Data Summary
The following table summarizes representative kinetic constants for human neutrophil elastase with various p-nitroanilide-based substrates. This data is provided to offer a comparative baseline for experimental design and analysis.
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| MeOSuc-Ala-Ala-Pro-Val-pNA | 0.152 | - | - |
| Ac-Arg-Met(O₂)-Pro-Ala-pNA | 0.31 | 0.73 | 2355 |
| Ac-Arg-Met(O₂)-Ala-Ala-pNA | 0.65 | 1.1 | 1692 |
| Ac-Arg-Glu-Pro-Ala-pNA | 0.28 | 0.24 | 857 |
| Data adapted from published kinetic analyses of human neutrophil elastase with various pNA substrates. The K_m for MeOSuc-Ala-Ala-Pro-Val-pNA is included due to its structural similarity to the topic substrate.[4] |
Experimental Protocols
Materials Required
-
This compound substrate
-
Purified enzyme (e.g., human neutrophil elastase)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0[5]
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 410 nm
-
96-well microplates (clear, flat-bottom)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
Assay Buffer (100 mM Tris-HCl, pH 8.0):
-
Dissolve 12.11 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.0 at 25°C using 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM this compound in DMSO):
-
The solubility of pNA-based substrates in aqueous solutions can be limited.[6]
-
Dissolve the appropriate amount of this compound in 100% DMSO to make a 10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Substrate Solution (e.g., 1 mM):
-
On the day of the experiment, dilute the 10 mM stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 1 mM. Keep on ice.
-
-
Enzyme Solution:
-
Prepare a stock solution of the enzyme in Assay Buffer.
-
Immediately before use, dilute the enzyme to the desired working concentration (e.g., 0.1-1 µg/mL) in cold Assay Buffer.[5] The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Assay Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
-
Set up the microplate:
-
Add Assay Buffer to all wells.
-
Add the test compounds (inhibitors) or vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 1%) to the appropriate wells.
-
Add the enzyme solution to all wells except the substrate blank.
-
Prepare a substrate blank containing only Assay Buffer and the working substrate solution.
Well Type Assay Buffer Enzyme Solution Test Compound/Vehicle Working Substrate Solution Sample X µL Y µL Z µL 20 µL Enzyme Control X µL Y µL Z µL (vehicle) 20 µL Substrate Blank 180 µL 0 µL 0 µL 20 µL The volumes X, Y, and Z should be adjusted to a total of 180 µL before adding the substrate. -
-
Pre-incubation:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the enzyme and inhibitors to interact and to reach thermal equilibrium.[5]
-
-
Initiate the reaction:
-
Add 20 µL of the working substrate solution to all wells to start the reaction.
-
Immediately start measuring the absorbance at 410 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.
-
Data Analysis
-
Calculate the rate of reaction (ΔA/min):
-
For each well, plot absorbance versus time.
-
Determine the initial linear portion of the curve and calculate the slope, which represents the rate of reaction (ΔA/min).
-
Subtract the rate of the substrate blank from all other readings to correct for non-enzymatic hydrolysis.
-
-
Calculate Enzyme Activity:
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation.
-
Activity (µmol/min/mL) = (ΔA/min) / (ε * l)
-
ΔA/min: The rate of absorbance change per minute.
-
ε (epsilon): The molar extinction coefficient of p-nitroaniline. At pH 8.0 and 410 nm, ε is approximately 8,800 M⁻¹cm⁻¹.[5]
-
l: The path length of the light in the cuvette or microplate well (in cm). For a 200 µL volume in a standard 96-well plate, the path length may need to be determined or a standard curve of pNA can be used.
-
-
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100
-
Signaling Pathway and Experimental Workflow Diagrams
Neutrophil Elastase Signaling in Inflammation
Neutrophil elastase can contribute to inflammation by activating Protease-Activated Receptor-2 (PAR2). This is a G-protein coupled receptor that, when cleaved by elastase, initiates a signaling cascade that can lead to the activation of the p44/42 MAPK pathway and subsequent pro-inflammatory responses.[7][8]
Experimental Workflow for this compound Assay
The following diagram outlines the key steps in performing the this compound assay for measuring enzyme activity.
References
- 1. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening Using Ala-Ala-Pro-pNA and Related Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-Ala-Ala-Pro-pNA (N-Succinyl-AAP-pNA) and its analogs are chromogenic substrates widely utilized for the activity screening of various proteases, most notably elastase and chymotrypsin. The enzymatic cleavage of these substrates liberates p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. This property makes these substrates exceptionally well-suited for high-throughput screening (HTS) of enzyme inhibitors, a critical process in drug discovery and development. This document provides detailed application notes and protocols for the use of Ala-Ala-Pro-pNA and similar substrates in an HTS format.
Principle of the Assay
The assay principle is based on a colorimetric reaction. A specific protease cleaves the peptide bond C-terminal to the proline or phenylalanine residue in the N-Succinyl-Ala-Ala-Pro-pNA substrate. This cleavage releases the p-nitroaniline (pNA) molecule, which has a distinct yellow color and a maximum absorbance at approximately 405-410 nm. The rate of pNA formation is directly proportional to the enzyme's activity. In an inhibitor screening context, a decrease in the rate of pNA production indicates the inhibitory potential of a test compound.
Data Presentation
Table 1: Kinetic Parameters of Proteases with Chromogenic Substrates
| Enzyme | Substrate | K_m_ (mM) | V_max_ (relative) | Reference |
| Human Leukocyte Elastase | N-Succinyl-Ala-Ala-Pro-pNA | 0.21 | Not Reported | [1] |
| Porcine Pancreatic Elastase | N-Succinyl-Ala-Ala-Pro-pNA | 1.05 | Not Reported | [1] |
| Bovine Pancreatic α-Chymotrypsin | N-Succinyl-Ala-Ala-Pro-Phe-pNA | Not Reported | Not Reported | [2] |
Table 2: IC_50_ Values of Known Protease Inhibitors
| Enzyme | Inhibitor | Substrate | IC_50_ | Reference |
| Porcine Pancreatic Elastase | Oleanolic Acid | N-Succinyl-(Ala)3-pNA | 25.7 ± 1.38 µM | [1] |
| Human Neutrophil Elastase | Sivelestat | Not Specified | 44 nM | [3] |
| Human Neutrophil Elastase | Alvelestat (AZD9668) | Not Specified | 7.9 nM (pIC_50_) | [3] |
| Human Neutrophil Elastase | GW-311616 | Not Specified | 22 nM | [3] |
| Human Leukocyte Elastase | YM-47141 | Not Specified | 1.5 x 10⁻⁷ M | [4] |
| Human Leukocyte Elastase | YM-47142 | Not Specified | 3.0 x 10⁻⁷ M | [4] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Elastase Inhibitors
This protocol is designed for a 96-well plate format and can be adapted for 384-well plates.
Materials:
-
Human Neutrophil Elastase (HNE)
-
N-Succinyl-Ala-Ala-Pro-pNA (Substrate)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 0.2–0.5 units/mL.
-
Prepare a stock solution of the substrate in DMSO. Further dilute in assay buffer to the desired final concentration (e.g., 2x the K_m_ value).
-
Dilute test compounds and positive control inhibitor to the desired screening concentrations in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 1 µL of test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add 25 µL of the HNE solution to all wells except the substrate blank wells.
-
Incubate the plate at 25°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V_o_) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test compound using the following formula:
-
For compounds showing significant inhibition, perform dose-response experiments to determine the IC_50_ value.
-
Protocol 2: High-Throughput Screening for Chymotrypsin Inhibitors
This protocol is adapted for chymotrypsin using a similar chromogenic substrate.
Materials:
-
Bovine Pancreatic α-Chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe-pNA (Substrate)
-
Assay Buffer: 0.1 M Tris-HCl, 10 mM CaCl_2_, pH 8.0
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known chymotrypsin inhibitor)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute in assay buffer to the desired final concentration.
-
Prepare a stock solution of the substrate in DMSO. Further dilute in assay buffer to the desired final concentration.
-
Prepare dilutions of test compounds and positive control as described in Protocol 1.
-
-
Assay Plate Setup:
-
Follow the same plate setup as in Protocol 1, adding the appropriate enzyme and controls.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance at 410 nm kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described for the elastase inhibitor screening.
-
Mandatory Visualizations
Caption: Enzymatic cleavage of the chromogenic substrate.
Caption: High-throughput screening workflow for inhibitor discovery.
Caption: Signaling pathway of Human Neutrophil Elastase.[5][6]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
Spectrophotometric Determination of Protease Activity with Ala-Ala-Pro-pNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the spectrophotometric determination of protease activity using the chromogenic substrate L-Alanyl-L-alanyl-L-proline 4-nitroanilide (Ala-Ala-Pro-pNA). This substrate is particularly useful for assaying tripeptidyl aminopeptidase activity. The methodology relies on the enzymatic cleavage of the peptide bond C-terminal to the proline residue, which releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the protease activity. This application note includes the scientific principles, detailed experimental protocols, data presentation tables with representative kinetic data, and troubleshooting guidelines.
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them key targets for drug discovery and development. The accurate and efficient measurement of protease activity is fundamental to understanding their function and identifying potential inhibitors. Chromogenic substrates, such as those containing p-nitroaniline, offer a straightforward and continuous spectrophotometric method for assaying protease activity.
This compound is a synthetic tripeptide substrate that is cleaved by certain proteases, most notably tripeptidyl aminopeptidases (TPPs).[1] TPPs are exopeptidases that remove tripeptides from the N-terminus of proteins and peptides. One prominent example is Tripeptidyl-peptidase I (TPP1), a lysosomal serine protease.[2][3] Deficiencies in TPP1 activity are associated with the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[2][4]
The assay principle is based on the hydrolysis of the amide bond in this compound by the protease, which liberates the chromophore p-nitroaniline (pNA).[5] The released pNA has a high molar absorptivity at 405 nm, allowing for sensitive detection of enzymatic activity.
Principle of the Assay
The enzymatic reaction involves the cleavage of the this compound substrate by a protease, resulting in the release of a tripeptide and p-nitroaniline. The reaction can be summarized as follows:
This compound + H₂O --(Protease)--> Ala-Ala-Pro + p-nitroaniline (yellow)
The rate of the reaction is determined by monitoring the increase in absorbance at 405 nm over time. The initial velocity of the reaction is proportional to the concentration of the active enzyme under conditions where the substrate is not limiting.
Materials and Reagents
-
Substrate: L-Alanyl-L-alanyl-L-proline 4-nitroanilide (this compound)
-
Enzyme: Purified protease or biological sample containing protease activity
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% (v/v) Triton X-100. The optimal buffer composition may vary depending on the protease. For lysosomal proteases like TPP1, an acidic buffer (e.g., 50 mM sodium acetate, pH 4.5) is required.
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a stock solution of the substrate.
-
Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm.
-
96-well microplates or cuvettes
-
Incubator or water bath (if temperature control is required)
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare the desired assay buffer and adjust the pH to the optimal value for the protease of interest. For TPP1, a common buffer is 50 mM sodium acetate, pH 4.5.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10-20 mM. Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution with the assay buffer to the desired final concentration (e.g., 1 mM). The optimal substrate concentration should be determined empirically and is typically around the Km value for the enzyme.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer. For biological samples, clarify by centrifugation to remove any particulate matter. Dilute the enzyme solution in the assay buffer to a concentration that results in a linear rate of absorbance change over the desired assay time.
Assay Procedure
-
Set up the reactions in a 96-well microplate or cuvettes. A typical reaction volume is 100-200 µL.
-
For each reaction, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or biological sample)
-
Substrate Working Solution (to initiate the reaction)
-
-
Include appropriate controls:
-
Blank (No Enzyme): Assay buffer and substrate working solution. This control is used to correct for any non-enzymatic hydrolysis of the substrate.
-
Blank (No Substrate): Assay buffer and enzyme solution. This control is used to correct for any background absorbance from the enzyme preparation.
-
-
Immediately after adding the substrate, mix the contents of the wells or cuvettes thoroughly.
-
Place the microplate or cuvettes in the spectrophotometer pre-set to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure that the rate of absorbance increase is linear during the measurement period.
Data Analysis and Presentation
Calculation of Protease Activity
-
Plot the absorbance at 405 nm against time (in minutes) for each reaction.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔA₄₀₅/min).
-
Calculate the concentration of p-nitroaniline produced per minute using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₄₀₅/min) / (ε × l) × V_total / V_enzyme
Where:
-
ΔA₄₀₅/min is the rate of change in absorbance at 405 nm per minute.
-
ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~8,800 M⁻¹cm⁻¹ at pH 7.5).[6] This value can be pH-dependent and should be determined under the specific assay conditions if high accuracy is required.
-
l is the path length of the cuvette or the liquid in the microplate well (in cm).
-
V_total is the total reaction volume (in mL).
-
V_enzyme is the volume of the enzyme solution added (in mL).
-
-
One unit (U) of protease activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitroaniline per minute under the specified assay conditions.
Quantitative Data
The following tables summarize representative kinetic parameters for proteases with p-nitroanilide substrates. Note that specific values for this compound may vary depending on the enzyme and assay conditions.
Table 1: Representative Kinetic Parameters for Proteases with p-Nitroanilide Substrates
| Protease | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 1.7 | Not specified | 7.8 | [7] |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 0.23 | Not specified | 7.5 | [6] |
| Pediococcus acidilactici Protease | BAPNA | 0.15 | 12.5 | 8.0 | [8] |
| Bacillus licheniformis Protease | Casein | 2.32 x 10⁻⁵ | 3.37 U/ml.hr | Not specified | [9] |
BAPNA: Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride
Table 2: Molar Extinction Coefficients of p-Nitroaniline
| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | pH |
| 405 | ~8,800 | 7.5 |
| 410 | ~8,800 | 7.5 |
Note: The molar extinction coefficient of p-nitroaniline is pH-dependent.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance in the blank (no enzyme) control | Non-enzymatic hydrolysis of the substrate. | Prepare fresh substrate solution. Check the pH and temperature of the assay, as extreme conditions can increase spontaneous hydrolysis. |
| No or very low activity | Inactive enzyme. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Check the enzyme's activity with a known positive control substrate. |
| Suboptimal assay conditions. | Optimize the pH, temperature, and buffer composition for the specific protease being assayed. | |
| Presence of inhibitors in the sample. | Dilute the sample or use a purification step to remove potential inhibitors. | |
| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability. | Check the stability of the enzyme under the assay conditions. Add stabilizing agents like glycerol or BSA if necessary. | |
| Product inhibition. | Measure the initial velocity of the reaction where product concentration is minimal. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the spectrophotometric protease assay.
Lysosomal Protein Degradation Pathway involving TPP1
Caption: Role of TPP1 in the lysosomal protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tripeptidyl-peptidase I in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide protease substrate 70968-04-6 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A tripeptidyl peptidase 1 is a binding partner of the Golgi pH regulator (GPHR) in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Kinetic Assay for Tripeptidyl Peptidase I (TPP1) using Ala-Ala-Pro-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptidyl Peptidase I (TPP1), also known as CLN2, is a lysosomal serine protease essential for the degradation of oligopeptides.[1] It sequentially cleaves tripeptides from the N-terminus of its substrates.[2] TPP1 is synthesized as an inactive proenzyme that undergoes autocatalytic activation under the acidic conditions of the lysosome.[1] A deficiency in TPP1 activity leads to the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (LINCL).[3] Therefore, the measurement of TPP1 activity is crucial for disease diagnosis, understanding its physiological roles, and for the development of therapeutic interventions.
These application notes provide a detailed protocol for a kinetic assay to determine TPP1 activity using the chromogenic substrate L-Alanyl-L-Alanyl-L-Prolyl-p-nitroanilide (Ala-Ala-Pro-pNA). This assay is based on the enzymatic cleavage of the p-nitroanilide (pNA) group from the peptide substrate by TPP1, resulting in the release of a yellow-colored product, p-nitroaniline. The rate of p-nitroaniline formation, which can be monitored spectrophotometrically, is directly proportional to the TPP1 activity.
Principle of the Assay
The kinetic assay for TPP1 activity relies on the hydrolysis of the peptide bond between the proline residue of the substrate this compound and the p-nitroaniline molecule. The active TPP1 enzyme recognizes and cleaves the tripeptide from the N-terminus, releasing p-nitroaniline. This product has a distinct absorbance maximum at 405 nm, which allows for the continuous monitoring of the enzymatic reaction over time. The initial rate of the reaction (V₀) is determined from the linear phase of the absorbance increase and is used to calculate the enzyme's activity.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) |
| Recombinant Human TPP1 | R&D Systems | 2237-SE |
| This compound | Bachem | Custom Synthesis |
| Sodium Acetate | Sigma-Aldrich | S2889 |
| Acetic Acid | Sigma-Aldrich | A6283 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well, clear, flat-bottom microplates | Corning | 3596 |
| Microplate reader with 405 nm absorbance filter | Molecular Devices | SpectraMax M5 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
Experimental Protocols
Reagent Preparation
-
TPP1 Activation Buffer (50 mM Sodium Acetate, pH 4.0):
-
Prepare a 50 mM sodium acetate solution and adjust the pH to 4.0 with acetic acid. This buffer is used for the pre-activation of the TPP1 proenzyme.
-
-
Assay Buffer (100 mM Sodium Acetate, pH 5.0):
-
Prepare a 100 mM sodium acetate solution and adjust the pH to 5.0 with acetic acid. This is the optimal pH for TPP1 activity.
-
-
Substrate Stock Solution (100 mM this compound in DMSO):
-
Dissolve the appropriate amount of this compound in 100% DMSO to make a 100 mM stock solution. Store in small aliquots at -20°C.
-
-
p-Nitroaniline Standard Stock Solution (10 mM in DMSO):
-
Dissolve p-nitroaniline in 100% DMSO to create a 10 mM stock solution. This will be used to generate a standard curve.
-
TPP1 Proenzyme Activation
TPP1 is typically produced as an inactive proenzyme that requires activation at an acidic pH.
-
Dilute the recombinant TPP1 proenzyme to a concentration of 1 µg/µL in the TPP1 Activation Buffer (pH 4.0).
-
Incubate at 37°C for 1-2 hours to allow for autocatalytic activation.
-
After activation, the enzyme should be kept on ice and used immediately or stored at -80°C in aliquots.
Kinetic Assay Procedure
-
Prepare a p-Nitroaniline Standard Curve:
-
Prepare a series of dilutions of the 10 mM p-nitroaniline stock solution in Assay Buffer to generate standards ranging from 0 to 500 µM.
-
Add 200 µL of each standard to a 96-well plate in triplicate.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance versus the concentration of p-nitroaniline and determine the linear regression equation. This will be used to convert the rate of change in absorbance to the rate of product formation.
-
-
Enzyme Assay:
-
Prepare working solutions of the this compound substrate by diluting the 100 mM stock solution in Assay Buffer to the desired final concentrations (e.g., for determining Km, a range of concentrations from 0.1 to 10 times the expected Km should be used).
-
In a 96-well plate, add 100 µL of Assay Buffer to each well.
-
Add 50 µL of the activated TPP1 enzyme solution (diluted in Assay Buffer to the desired concentration) to each well. To ensure proper mixing, gently tap the plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each substrate concentration, plot the absorbance at 405 nm against time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve. The rate should be expressed as ΔA/min.
-
Convert the rate from ΔA/min to µmol/min using the molar extinction coefficient of p-nitroaniline determined from the standard curve. The activity of the enzyme can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
-
Determine Kinetic Parameters:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software (e.g., GraphPad Prism) to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Data Presentation
Table 1: Representative Kinetic Parameters for TPP1 with a Tripeptide Substrate *
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ala-Ala-Phe-AMC | 150 ± 20 | 5000 ± 300 | 5.1 | 3.4 x 10⁴ |
| This compound | Expected in the range of 100-500 | To be determined | To be determined | To be determined |
*Note: The kinetic data presented for Ala-Ala-Phe-AMC is representative of a commonly used fluorogenic substrate for TPP1 and is provided for illustrative purposes. The kinetic parameters for this compound should be experimentally determined.
Table 2: Optimal Assay Conditions for TPP1 Activity
| Parameter | Optimal Condition |
| pH | 4.5 - 5.5 |
| Temperature | 37°C |
| Substrate | This compound |
| Wavelength | 405 nm |
| Buffer | Sodium Acetate |
Visualizations
Lysosomal Protein Degradation Pathway
Caption: TPP1 is activated in the acidic lysosome and degrades oligopeptides.
Experimental Workflow for TPP1 Kinetic Assay
Caption: Workflow for the TPP1 kinetic assay using a chromogenic substrate.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper activation of the TPP1 proenzyme at acidic pH. Verify the storage conditions of the enzyme. |
| Incorrect assay pH | Check the pH of the Assay Buffer. TPP1 activity is highly pH-dependent. | |
| Substrate degradation | Prepare fresh substrate solution. Store stock solution in aliquots at -20°C. | |
| High background absorbance | Spontaneous substrate hydrolysis | Run a no-enzyme control (substrate in Assay Buffer) to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Non-linear reaction progress curve | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Ensure the assay is performed within the enzyme's stability window. Add BSA to the Assay Buffer to stabilize the enzyme. | |
| Product inhibition | Analyze only the initial linear phase of the reaction. |
Conclusion
This document provides a comprehensive guide for establishing a robust kinetic assay for tripeptidyl peptidase I using the chromogenic substrate this compound. The detailed protocols, data presentation guidelines, and troubleshooting tips are designed to assist researchers in accurately measuring TPP1 activity for a variety of applications, from basic research to drug discovery. The provided diagrams offer a clear visual representation of the underlying biological pathway and the experimental procedure.
References
- 1. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 2. The substrate range of tripeptidyl-peptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tripeptidyl peptidase I, the late infantile neuronal ceroid lipofuscinosis gene product, initiates the lysosomal degradation of subunit c of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ala-Ala-Pro-pNA in Inhibitor Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
The chromogenic substrate, L-Alanine-L-alanine-L-proline-p-nitroanilide (Ala-Ala-Pro-pNA), is a valuable tool for the continuous colorimetric assay of certain proteases, particularly tripeptidyl peptidases. Tripeptidyl peptidase I (TPP1), a lysosomal serine protease, is a key enzyme that removes N-terminal tripeptides from proteins and peptides.[1][2][3] Deficiencies in TPP1 activity are associated with the fatal neurodegenerative disorder, classic late-infantile neuronal ceroid lipofuscinosis (CLN2).[1][2] Consequently, TPP1 is a significant target for drug discovery and diagnostic assay development.
Principle of the Assay
The use of this compound in an enzyme assay is based on a straightforward colorimetric principle. The enzyme, such as TPP1, recognizes and cleaves the peptide backbone of the substrate. This enzymatic cleavage releases the p-nitroaniline (pNA) moiety, which is a chromophore. In solution, free pNA has a distinct yellow color with a maximum absorbance at approximately 405-410 nm. The rate of pNA release, and therefore the rate of the increase in absorbance, is directly proportional to the enzyme's activity under the given assay conditions. This principle allows for the kinetic monitoring of the enzymatic reaction and is readily adaptable for high-throughput screening of potential enzyme inhibitors.
Applications in Inhibitor Screening
The this compound based assay is a robust and reproducible method for screening libraries of small molecules to identify potential inhibitors of tripeptidyl peptidases. In a typical inhibitor screening setup, the enzyme is pre-incubated with the test compounds before the addition of the this compound substrate. A reduction in the rate of pNA formation, observed as a decrease in the absorbance signal, indicates inhibition of the enzyme's activity. This assay format can be used to determine the potency of inhibitors by calculating their half-maximal inhibitory concentration (IC50) values.
Quantitative Data
Enzyme Kinetics
The efficiency of TPP1 with various substrates can be compared using the specificity constant (kcat/Km). For instance, recombinant human TPP1 has been shown to hydrolyze the peptide Ala-Arg-Phe*Nph-Arg-Leu with a kcat/Km of 2.94 µM⁻¹·s⁻¹, which is significantly higher than for other substrates like Ala-Ala-Phe-MCA, highlighting the enzyme's substrate preferences.[4] Understanding the kinetic parameters is crucial for optimizing assay conditions, such as substrate concentration, to ensure sensitive detection of inhibitor activity.
| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human Dipeptidyl Peptidase II | Ala-Pro-pNA | 0.08 mM | 21 s⁻¹ | 2.6 x 10⁵ | (Adapted from a study on a related enzyme) |
| Recombinant Human TPP1 | Ala-Arg-Phe*Nph-Arg-Leu | - | - | 2.94 x 10⁶ | [4] |
Note: The data for Dipeptidyl Peptidase II with Ala-Pro-pNA is provided as a reference for a similar chromogenic substrate and proline-containing peptide sequence.
Inhibitor Data
Several inhibitors of TPP1 have been characterized, providing positive controls for screening assays and benchmarks for novel inhibitor discovery.
| Inhibitor | Enzyme | Ki | IC50 | Assay Conditions | Reference |
| TPP1 Prosegment | Human TPP1 | ~3.6 nM (overall inhibition constant) | ~43 nM to >16 µM | pH dependent (pH 3.5 to 5.5) | [1] |
| G77R Mutant Prosegment | Human TPP1 | 0.285 µM | - | Competitive inhibition | [1] |
| Ala-Ala-Phe-chloromethylketone (AAF-cmk) | TPP1 | - | - | Potent inhibitor | [3] |
Experimental Protocols
I. Materials and Reagents
-
Enzyme: Purified recombinant human tripeptidyl peptidase I (TPP1).
-
Substrate: this compound.
-
Assay Buffer: 50 mM sodium acetate, pH 4.5, containing 0.1% (v/v) Triton X-100.
-
Inhibitor Stock Solution: Known inhibitor (e.g., TPP1 prosegment) and test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Microplate: 96-well, flat-bottom, clear microplate.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
II. Preparation of Reagents
-
Enzyme Stock Solution: Reconstitute lyophilized TPP1 in a suitable buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Before use, dilute the enzyme stock to the desired working concentration in cold Assay Buffer.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Inhibitor Solutions: Prepare a series of dilutions of the test compounds and the known inhibitor in the appropriate solvent. A common starting concentration for screening is 10 mM.
III. Enzyme Activity Assay Protocol
-
Prepare the Reaction Mixture: In each well of the microplate, prepare the following reaction mixture:
-
X µL of Assay Buffer
-
10 µL of diluted enzyme solution
-
10 µL of solvent (for control wells) or inhibitor solution (for test wells)
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the Reaction: Add 10 µL of the this compound substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 405 nm every minute for 30 minutes.
IV. Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Determine Percentage Inhibition: Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Determine IC50 Values: For compounds that show significant inhibition, perform a dose-response experiment with a range of inhibitor concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Prosegment of Tripeptidyl Peptidase I Is a Potent, Slow-binding Inhibitor of Its Cognate Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prosegment of tripeptidyl peptidase I is a potent, slow-binding inhibitor of its cognate enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tripeptidyl peptidase I, the late infantile neuronal ceroid lipofuscinosis gene product, initiates the lysosomal degradation of subunit c of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic residues and substrate specificity of recombinant human tripeptidyl peptidase I (CLN2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Elastase Activity with Ac-Ala-Ala-Pro-Ala-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastase is a serine protease that degrades elastin, a key protein of the extracellular matrix responsible for the elasticity of tissues. Unregulated elastase activity is implicated in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory skin conditions. Therefore, the measurement of elastase activity is crucial for both basic research and the development of therapeutic inhibitors.
This document provides a detailed protocol for measuring elastase activity using the chromogenic substrate N-Acetyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Alanine p-nitroanilide (Ac-Ala-Ala-Pro-Ala-pNA). The assay is based on the enzymatic cleavage of the p-nitroanilide (pNA) moiety from the peptide substrate by elastase, resulting in the release of a yellow-colored product that can be quantified spectrophotometrically.
Principle of the Assay
The assay relies on the specific recognition and cleavage of the peptide sequence by elastase. The substrate, Ac-Ala-Ala-Pro-Ala-pNA, is colorless. Upon hydrolysis by elastase, p-nitroaniline is released, which has a strong absorbance at 405-410 nm. The rate of increase in absorbance is directly proportional to the elastase activity in the sample.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalog Number | Storage |
| Human Neutrophil Elastase | Sigma-Aldrich | E8140 | -20°C |
| Ac-Ala-Ala-Pro-Ala-pNA | Bachem | 4013145 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temp |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | H1758 | Room Temp |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |
| 96-well clear flat-bottom plate | Corning | 3596 | Room Temp |
| Microplate reader | (e.g., BioTek, Molecular Devices) | - | - |
Data Presentation
Enzyme and Substrate Characteristics
| Parameter | Value | Reference |
| Enzyme Source | Porcine Pancreatic Elastase | [1] |
| Substrate | N-acetyl-Ala-Ala-Ala-p-nitroanilide (a closely related substrate) | [2] |
| Michaelis Constant (Km) | 0.88 mM | [2] |
| Catalytic Rate Constant (kcat) | 11.9 s-1 | [2] |
| Optimal pH | 8.0 - 9.0 | [3][4] |
Recommended Assay Conditions
| Parameter | Recommended Value |
| Assay Buffer | 100 mM Tris-HCl, pH 8.0, with 500 mM NaCl |
| Substrate Concentration | 0.1 - 1.0 mM |
| Enzyme Concentration | 0.02–0.05 units/mL |
| Incubation Temperature | 25°C or 37°C |
| Wavelength for Detection | 405 - 410 nm |
| Molar Extinction Coefficient of pNA | 8,800 M-1cm-1 at 410 nm |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, pH 8.0, 500 mM NaCl):
-
Dissolve 12.11 g of Tris base in 800 mL of deionized water.
-
Add 29.22 g of NaCl.
-
Adjust the pH to 8.0 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM Ac-Ala-Ala-Pro-Ala-pNA):
-
Dissolve the required amount of Ac-Ala-Ala-Pro-Ala-pNA in DMSO to make a 10 mM stock solution.
-
Store in aliquots at -20°C, protected from light.
-
-
Elastase Stock Solution (1 mg/mL):
-
Reconstitute lyophilized human neutrophil elastase in cold, sterile deionized water to a concentration of 1 mg/mL.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Elastase Solution:
-
On the day of the experiment, dilute the elastase stock solution in Assay Buffer to the desired final concentration (e.g., 0.2–0.5 units/mL). Keep on ice.
-
Assay Procedure (96-well plate format)
-
Prepare the Plate Layout: Designate wells for blanks, controls (no enzyme), and test samples.
-
Add Reagents to Wells:
-
Blank: Add 190 µL of Assay Buffer and 10 µL of DMSO (or the solvent used for the test compound).
-
No Enzyme Control: Add 180 µL of Assay Buffer and 10 µL of the substrate working solution.
-
Positive Control (Enzyme Activity): Add 170 µL of Assay Buffer, 10 µL of DMSO, and 10 µL of the working elastase solution.
-
Test Sample (Inhibitor Screening): Add 160 µL of Assay Buffer, 10 µL of the test compound (at various concentrations), and 10 µL of the working elastase solution. Pre-incubate for 10-15 minutes at the assay temperature.
-
-
Initiate the Reaction: Add 10 µL of the substrate working solution to the positive control and test sample wells to start the reaction. The final volume in all wells should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to the desired temperature (25°C or 37°C).
-
Read Absorbance: Measure the absorbance at 405-410 nm every minute for 15-30 minutes.
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
Correct for Blank: Subtract the rate of the blank from all other readings.
-
Calculate Elastase Activity: Use the Beer-Lambert law to calculate the enzyme activity.
Activity (µmol/min/mL) = (ΔA/min) * (Total Assay Volume in mL) / (Molar Extinction Coefficient of pNA * Path Length in cm * Volume of Enzyme in mL)
-
Inhibitor Screening: To determine the percentage of inhibition, use the following formula:
% Inhibition = [1 - (Rate of Test Sample / Rate of Positive Control)] * 100
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Caption: Enzymatic cleavage of Ac-Ala-Ala-Pro-Ala-pNA by elastase.
Caption: Workflow for the elastase activity assay.
References
- 1. Identification of the rate-limiting step in serine proteinases from the effect of temperature on steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. promega.com [promega.com]
Application Notes: Measuring Protease Activity in Cell Lysates using Ala-Ala-Pro-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate L-Alanyl-L-Alanyl-L-Prolyl-p-nitroanilide (Ala-Ala-Pro-pNA) is a valuable tool for the sensitive and specific measurement of certain serine protease activities within complex biological mixtures such as cell lysates. This substrate is particularly useful for assaying the activity of Dipeptidyl Peptidase IV (DPP-IV/CD26) and Prolyl Oligopeptidase (POP). The enzymatic cleavage of the peptide bond C-terminal to the proline residue releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. This application note provides detailed protocols for the use of this compound in assessing protease activity in cell lysates, including methods for data analysis and inhibitor screening.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the colorless substrate this compound by proteases in the cell lysate. The rate of release of the yellow-colored product, p-nitroaniline (pNA), is directly proportional to the enzyme activity. The concentration of pNA is determined by measuring its absorbance at 405 nm.
Caption: Enzymatic cleavage of this compound and detection of p-nitroaniline.
Applications
-
Enzyme Activity Profiling: Quantify the activity of DPP-IV and POP in various cell types and tissues.
-
Drug Discovery: Screen for and characterize inhibitors of DPP-IV and POP, which are therapeutic targets for type 2 diabetes and neurological disorders, respectively.
-
Cell Signaling Studies: Investigate the regulation of protease activity in response to different stimuli.
-
Disease Biomarker Discovery: Assess changes in protease activity associated with pathological conditions.
Quantitative Data Summary
The following tables provide illustrative data obtained from protease activity assays using this compound in cell lysates.
Table 1: Kinetic Parameters of Proteases with this compound
| Enzyme | Cell Line | Km (µM) | Vmax (nmol/min/mg protein) |
| Dipeptidyl Peptidase IV | Jurkat | 150 | 50 |
| Prolyl Oligopeptidase | SH-SY5Y | 250 | 25 |
Table 2: IC50 Values of Inhibitors for DPP-IV and POP
| Enzyme | Inhibitor | Cell Line | IC50 (nM) |
| Dipeptidyl Peptidase IV | Sitagliptin | Jurkat | 25 |
| Prolyl Oligopeptidase | Z-Pro-Prolinal | SH-SY5Y | 10 |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
-
Cell Culture: Grow cells to 80-90% confluency in appropriate culture medium.
-
Cell Harvest:
-
For adherent cells, wash twice with ice-cold PBS, then detach using a cell scraper in fresh ice-cold PBS.
-
For suspension cells, collect by centrifugation at 300 x g for 5 minutes.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer or a buffer containing 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant (cell lysate) and determine the total protein concentration using a standard method such as the Bradford or BCA assay.
-
Storage: Use the lysate immediately or store at -80°C in aliquots to avoid freeze-thaw cycles.
Caption: Workflow for the preparation of cell lysates for protease activity assays.
Protocol 2: Protease Activity Assay
-
p-Nitroaniline Standard Curve:
-
Prepare a series of dilutions of p-nitroaniline (0 to 200 µM) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the absorbance of each standard at 405 nm.
-
Plot absorbance versus concentration and determine the linear regression equation.
-
-
Assay Setup:
-
Prepare a master mix containing the assay buffer and the this compound substrate. The final concentration of the substrate is typically in the range of its Km value (e.g., 200 µM).
-
Pipette the master mix into the wells of a 96-well plate.
-
For inhibitor studies, pre-incubate the cell lysate with various concentrations of the inhibitor for 15-30 minutes at the assay temperature.
-
-
Initiate Reaction:
-
Add the cell lysate (containing a known amount of total protein, e.g., 10-50 µg) to the wells to start the reaction.
-
The final reaction volume is typically 100-200 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of pNA formation using the molar extinction coefficient of pNA or the standard curve.
-
Calculate the specific activity as nmol of pNA produced per minute per mg of total protein.
-
Application Notes and Protocols for the Continuous Kinetic Assay of Prolyl Endopeptidase with Suc-Ala-Pro-pNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a continuous kinetic assay of prolyl endopeptidase (PREP) using the chromogenic substrate N-Succinyl-Alanine-Proline-p-Nitroanilide (Suc-Ala-Pro-pNA). This assay is a fundamental tool for characterizing PREP activity, determining its kinetic parameters, and screening for potential inhibitors, which is crucial in drug development for neurological and inflammatory diseases.
Introduction
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase, is a serine protease that specifically cleaves peptide bonds on the carboxyl side of proline residues within small peptides (typically less than 30 amino acids).[1][2] This enzymatic activity makes PREP a key player in the metabolism and regulation of various neuropeptides and peptide hormones, such as substance P, neurotensin, and bradykinin.[1][3] Altered PREP activity has been implicated in a range of conditions including neurodegenerative diseases, psychiatric disorders, and inflammation.[3][4] Consequently, PREP has emerged as a significant therapeutic target.
The assay described herein relies on the enzymatic cleavage of the synthetic substrate Suc-Ala-Pro-pNA by PREP. This cleavage releases p-nitroanilide (pNA), a chromophore that can be continuously monitored by measuring the increase in absorbance at 410 nm. This method allows for real-time kinetic analysis of the enzyme's activity.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the peptide bond between proline and the p-nitroanilide group in the Suc-Ala-Pro-pNA substrate. The reaction can be summarized as follows:
Suc-Ala-Pro-pNA + H₂O --(Prolyl Endopeptidase)--> Suc-Ala-Pro + p-Nitroanilide
The product, p-nitroanilide, has a distinct yellow color and exhibits strong absorbance at 410 nm, whereas the intact substrate does not. The rate of the increase in absorbance at 410 nm is directly proportional to the rate of the enzymatic reaction.
Materials and Reagents
-
Enzyme: Purified prolyl endopeptidase
-
Substrate: N-Succinyl-Alanine-Proline-p-Nitroanilide (Suc-Ala-Pro-pNA)
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM EDTA and 1 mM Dithiothreitol (DTT)
-
Inhibitor (optional): For inhibition studies, a known PREP inhibitor (e.g., Z-Pro-prolinal)
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO)
-
Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 410 nm and maintaining a constant temperature.
-
96-well microplates (clear, flat-bottom) or cuvettes
-
Standard laboratory equipment: Pipettes, tubes, etc.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (100 mM Potassium Phosphate, 1 mM EDTA, 1 mM DTT, pH 7.5):
-
Dissolve the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water to achieve a final concentration of 100 mM.
-
Add EDTA to a final concentration of 1 mM and DTT to a final concentration of 1 mM.
-
Adjust the pH to 7.5 using a pH meter.
-
Store the buffer at 4°C.
-
-
Substrate Stock Solution (e.g., 100 mM Suc-Ala-Pro-pNA):
-
Dissolve Suc-Ala-Pro-pNA in DMSO to create a high-concentration stock solution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]
-
-
Enzyme Working Solution:
-
Dilute the purified prolyl endopeptidase in the assay buffer to the desired final concentration (e.g., 0.01–0.02 µM).[2] The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the desired duration of the assay.
-
-
Inhibitor Stock Solution (for inhibition assays):
-
Dissolve the inhibitor in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Assay Procedure for PREP Activity Measurement
-
Set the microplate reader or spectrophotometer to 37°C and the measurement wavelength to 410 nm.
-
In a 96-well microplate, add the following components to each well for a final volume of 200 µL:
-
Assay Buffer
-
Enzyme Working Solution
-
-
Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
To initiate the reaction, add the substrate solution (diluted from the stock solution in assay buffer to achieve the desired final concentration, typically ranging from 100 µM to 4 mM for kinetic studies).[2]
-
Immediately start monitoring the increase in absorbance at 410 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.
Protocol for Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
-
Follow the general assay procedure described in section 4.2.
-
Vary the final concentration of the Suc-Ala-Pro-pNA substrate over a wide range (e.g., 0.1 to 10 times the expected Kₘ). A typical range is between 100 µM and 4 mM.[2]
-
Keep the enzyme concentration constant.
-
Measure the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
Protocol for Inhibitor Screening and IC₅₀ Determination
-
Follow the general assay procedure described in section 4.2.
-
Add varying concentrations of the test inhibitor to the wells containing the assay buffer and enzyme.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the Suc-Ala-Pro-pNA substrate at a concentration close to its Kₘ value.
-
Measure the initial reaction velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation
Data Analysis
The rate of the reaction is calculated from the linear phase of the absorbance curve (ΔAbs/Δt). The enzyme activity can be calculated using the Beer-Lambert law:
Activity (mol/min) = (ΔAbs/min) / (ε × l)
where:
-
ΔAbs/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of p-nitroanilide (for pNA at 410 nm, a commonly used value is 8,800 M⁻¹cm⁻¹).
-
l is the path length of the cuvette or the liquid in the microplate well in cm.
To express the specific activity (e.g., in U/mg), divide the activity by the amount of enzyme in the reaction in mg. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Quantitative Data Summary
| Parameter | Enzyme Source | Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Optimal pH | Reference |
| Kinetic Constants | Myxococcus xanthus PREP | Suc-Ala-Pro-pNA | 0.44 | 100 | 2.3 x 10⁵ | ~7.0 | [2] |
| Kinetic Constants | Sphingomonas capsulata PREP | Suc-Ala-Pro-pNA | 1.2 | 180 | 1.5 x 10⁵ | ~7.0 | [2] |
| Kinetic Constants | Flavobacterium meningosepticum PREP | Suc-Ala-Pro-pNA | 1.9 | 160 | 0.8 x 10⁵ | ~7.0 | |
| IC₅₀ | Canine Brain PREP | Z-Pro-prolinal | - | - | - | - | ~0.5 nM |
| IC₅₀ | Human β-casein peptide fragment | Ile-Tyr-Pro-Phe-Val-Glu-Pro-Ile | - | - | - | - | 8 µM |
Visualizations
Experimental Workflow
References
- 1. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
How to dissolve Ala-Ala-Pro-pNA for biochemical assays
This technical support center provides guidance on the dissolution and use of the chromogenic substrate Ala-Ala-Pro-pNA for biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating a stock solution, organic solvents are generally recommended. Dimethyl sulfoxide (DMSO) is a commonly used solvent for p-nitroanilide (pNA) substrates.[1][2] Other potential solvents include N,N-Dimethylformamide (DMF) and ethanol.[2] For the final working solution, the stock solution should be diluted in the aqueous buffer appropriate for your specific enzyme assay.
Q2: What is a typical concentration for a stock solution of this compound?
A2: A common stock solution concentration for similar pNA substrates is 10 mM prepared in DMSO.[1][2] However, higher concentrations, such as 200 mM in DMSO, have also been reported for related compounds.[2]
Q3: How should I store the this compound stock solution?
A3: It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[1][3] Some sources suggest that stock solutions can be stable for up to 3 months at -20°C. For longer-term storage, -80°C is also an option, with a suggested use-by period of 6 months.[3]
Q4: How do I prepare the working solution from the stock solution?
A4: The working solution should be prepared fresh just before use.[1] To prepare the working solution, dilute the stock solution with the experimental buffer to the desired final concentration. A typical final working concentration for a similar substrate is 0.2 mM.[1]
Troubleshooting Guide
Q1: My this compound is not dissolving completely in the recommended solvent.
A1: If you encounter solubility issues, you can try the following:
-
Gentle Warming: Warm the solution to 37°C to aid dissolution.[3]
-
Sonication: Use an ultrasonic bath for a short period to help break up any precipitate and enhance solubility.[3]
-
Solvent Choice: If solubility is still an issue, you may consider trying a different organic solvent such as DMF.
Q2: The substrate precipitates when I add the stock solution to my aqueous buffer.
A2: This can happen if the final concentration of the organic solvent in the aqueous buffer is too high, or if the substrate's solubility limit in the buffer is exceeded. To address this:
-
Lower the Stock Concentration: Prepare a more dilute stock solution.
-
Decrease the Volume of Stock Solution: Use a smaller volume of the stock solution and adjust the buffer volume accordingly to reach the desired final concentration.
-
Optimize Buffer Composition: Ensure your buffer pH and ionic strength are optimal for both your enzyme and the substrate's solubility. The final DMSO concentration in the assay should be kept low, typically below 10%.[2]
Solubility Data for Related p-Nitroanilide Substrates
The following table summarizes solubility data for compounds structurally similar to this compound. This information can serve as a useful starting point for determining the best solvent for your experiments.
| Compound | Solvent | Solubility |
| Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | DMSO | 5 mg/mL |
| DMF | 5 mg/mL | |
| Ethanol | 1 mg/mL | |
| N-Succinyl-Ala-Ala-Ala-p-nitroanilide | DMF | 25 mg/mL |
| Suc-Ala-Ala-Pro-Phe-pNA | DMSO | 120 mg/mL |
| Ethanol | 120 mg/mL | |
| Water | Insoluble |
Data sourced from product datasheets for related compounds and may not represent the exact solubility of this compound.[2][4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution (e.g., 10 mM in DMSO):
-
Weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex or gently warm the solution until the substrate is completely dissolved.
-
Aliquot the stock solution into microcentrifuge tubes and store at -20°C.
-
-
Prepare Working Solution (e.g., 0.2 mM in Assay Buffer):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution 1:50 in your desired assay buffer (e.g., 20 µL of stock solution in 980 µL of buffer) to get a final concentration of 0.2 mM.
-
Mix thoroughly and use immediately.
-
Protocol 2: General Biochemical Assay Using a pNA Substrate
This protocol provides a general guideline for a colorimetric enzyme assay in a 96-well plate format.
-
Assay Preparation:
-
Prepare the assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl).[2]
-
Prepare the enzyme solution by diluting the enzyme to the desired concentration in the assay buffer.
-
Prepare the substrate working solution as described in Protocol 1.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate working solution to each well.
-
The final volume in each well should be consistent (e.g., 200 µL).[1]
-
-
Data Acquisition:
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: General experimental workflow for a biochemical assay using a pNA substrate.
References
Troubleshooting high background in Ala-Ala-Pro-pNA assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Ala-Ala-Pro-pNA (Alanine-Alanine-Proline-p-nitroanilide) colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is considered "high background" in an this compound assay?
High background refers to a significant absorbance reading in your negative control or blank wells (e.g., wells without the enzyme or inhibitor) before the enzymatic reaction has proceeded. This premature release of p-nitroaniline (pNA) can mask the true signal from enzymatic activity and reduce the assay's sensitivity and dynamic range. While the acceptable level can vary, a good starting point is to aim for a background optical density (OD) that is as low as possible.
Table 1: General Guidelines for Acceptable Background Absorbance
| Control Well Type | Typical Acceptable OD (405-410 nm) | Interpretation |
| Buffer Blank | < 0.05 | Indicates minimal contamination in buffer and plate. |
| Substrate Blank (Buffer + Substrate) | < 0.20 | Low values suggest the substrate is stable under assay conditions.[1][2] |
| "Time Zero" Reading | < 0.20 | Readings taken immediately after adding all components should be low. |
Note: These values are general guidelines. The optimal range for your specific assay should be determined during assay development. Absorbance values between 0.1 and 1.0 are often considered the most reliable for linear regression.[3]
Q2: My substrate blank (buffer + substrate, no enzyme) shows high absorbance. What's causing this?
A high reading in the substrate blank almost always points to the spontaneous, non-enzymatic hydrolysis of the this compound substrate.
Potential Causes & Solutions:
-
Sub-optimal pH: The assay buffer's pH may be too high (alkaline) or too low, catalyzing the breakdown of the substrate. Most proteases that cleave this substrate, such as Dipeptidyl Peptidase IV (DPP-IV), have an optimal pH range of 7.5-9.0.[4][5] Deviating significantly from this can increase spontaneous hydrolysis.
-
Solution: Verify the pH of your buffer. If necessary, prepare fresh buffer and systematically test a pH range (e.g., 7.0 to 8.5) to find the best balance between enzyme activity and substrate stability.
-
-
Aged or Improperly Stored Substrate: The pNA substrate can degrade over time, especially if not stored correctly. Stock solutions in DMSO are generally stable, but aqueous solutions are much less so and should be prepared fresh before use.[6]
-
Contamination: The buffer or water used to prepare reagents may be contaminated with microbes or proteases that can cleave the substrate.[7][8]
-
Solution: Use sterile, high-purity water and reagents. Prepare buffers fresh and filter-sterilize if possible.[7]
-
Q3: My background is low initially, but it increases rapidly over the incubation period, even in my no-enzyme controls. Why?
This suggests that the assay conditions themselves are causing the substrate to break down over time.
Potential Causes & Solutions:
-
Incubation Temperature: High temperatures can accelerate the rate of spontaneous substrate hydrolysis.
-
Solution: While many enzyme assays are run at 37°C, check if a lower temperature (e.g., 25°C or 30°C) provides a better signal-to-noise ratio by reducing the background increase over time.
-
-
Extended Incubation Time: If the incubation period is too long, the cumulative effect of a slow hydrolysis rate can become significant.
-
Solution: Optimize the incubation time. Run a time-course experiment to find a period where the enzymatic reaction gives a robust signal well above the background.
-
-
Light Exposure: p-nitroaniline and pNA-conjugated substrates can be light-sensitive.
-
Solution: Protect the plate from light during incubation by using a plate cover or placing it in a dark incubator.
-
Troubleshooting Workflow
If you are experiencing high background, follow this logical troubleshooting workflow to systematically identify and resolve the issue.
Caption: A step-by-step workflow for diagnosing the cause of high background.
Visualizing the Reaction and Sources of Background
The assay measures the release of yellow p-nitroaniline (pNA) from the colorless substrate. High background occurs when pNA is released through non-enzymatic pathways.
Caption: The enzymatic reaction and key sources of background signal.
Experimental Protocols
Protocol 1: Standard this compound Assay Protocol
This protocol provides a general framework. Concentrations and volumes should be optimized for your specific enzyme and experimental goals.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 1X assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.0).[9] Allow it to warm to room temperature before use.[10]
-
Substrate Stock: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in a suitable solvent like DMSO. Store in aliquots at -20°C.[11]
-
Substrate Working Solution: Immediately before use, dilute the substrate stock solution to the final desired concentration (e.g., 100-200 µM) in 1X Assay Buffer.
-
Enzyme Solution: Dilute the enzyme to the desired concentration in cold 1X Assay Buffer. Keep on ice until use.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of inhibitor sample or vehicle control to the appropriate wells.
-
Add 30 µL of diluted enzyme to all wells except the "Substrate Blank" wells. Add 30 µL of Assay Buffer to the blank wells instead.
-
Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of the Substrate Working Solution to all wells.
-
Read the absorbance at 405-410 nm immediately (T=0 reading) and then monitor kinetically or read again after a fixed incubation time (e.g., 30 minutes).
-
Protocol 2: Isolating the Source of High Background
Run these controls in parallel on the same plate as your main experiment to pinpoint the source of the background.
-
Set up a 96-well plate with the following controls (in triplicate):
-
Well A (Buffer Blank): 100 µL of Assay Buffer only. This control checks for contaminated buffer or issues with the plate/reader.
-
Well B (Substrate Blank): 90 µL of Assay Buffer + 10 µL of Substrate Working Solution. This is the most critical control for diagnosing substrate instability.
-
Well C (Enzyme Blank): 70 µL of Assay Buffer + 30 µL of diluted enzyme. This control is less common for this assay but can check for colored impurities in the enzyme preparation.
-
-
Incubate the plate under the exact same conditions (time, temperature, light) as your main experiment.
-
Read the absorbance at 405-410 nm.
-
Analyze the results:
-
If Well A is high, your buffer or water is contaminated. Prepare fresh reagents.[7]
-
If Well A is low but Well B is high, your substrate is auto-hydrolyzing under the assay conditions. Refer to FAQ Q2 for solutions.
-
If Wells A and B are low, the background issue is not from the substrate or buffer.
-
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| High Substrate Blank | Substrate auto-hydrolysis | Prepare substrate solution fresh; verify buffer pH is optimal (e.g., 7.5-8.0); reduce incubation temperature; use a new lot of substrate.[6] |
| High Buffer Blank | Contaminated buffer, water, or plate | Prepare fresh buffer with sterile, high-purity water; use a new, clean plate.[7][12] |
| Background increases over time in all wells | Assay conditions are too harsh | Reduce incubation time and/or temperature; protect the plate from light during incubation.[13] |
| Inconsistent background across the plate | Pipetting errors or poor mixing | Ensure all reagents are at room temperature and mixed well before pipetting; use calibrated pipettes.[10] |
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. content.abcam.com [content.abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. How to deal with high background in ELISA | Abcam [abcam.com]
- 13. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
Technical Support Center: Optimizing Ala-Ala-Pro-pNA Enzyme Assays
Welcome to the technical support center for optimizing your Ala-Ala-Pro-pNA enzyme assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my this compound enzyme assay?
A1: The optimal pH for prolyl endopeptidases, the enzymes typically measured with this compound, can vary depending on the enzyme source. However, a common optimal range is between pH 7.0 and 8.0. For instance, a fluorimetric assay for serum prolyl endopeptidase shows a broad pH optimum around 7.5.[1] It is crucial to determine the optimal pH for your specific enzyme empirically by testing a range of pH values.
Q2: Which buffer should I choose for my assay?
A2: Phosphate and Tris-HCl buffers are frequently used for prolyl endopeptidase assays.[2][3] The choice of buffer can influence enzyme stability and activity.[4][5] It is recommended to start with a commonly used buffer like 100 mM potassium phosphate buffer at your enzyme's optimal pH.
Q3: How does ionic strength affect the enzyme activity?
A3: Prolyl oligopeptidase activity is notably sensitive to ionic strength and tends to be higher in the presence of increased salt concentrations.[6] For example, the addition of 0.5 M NaCl to the assay buffer can enhance enzyme activity.[6][7] However, the optimal salt concentration should be determined experimentally for your specific enzyme and conditions.
Q4: Why are DTT and EDTA often included in the assay buffer?
A4: Dithiothreitol (DTT) is a reducing agent that helps maintain the enzyme in an active conformation by preventing the oxidation of sensitive sulfhydryl groups. EDTA is a chelating agent that binds divalent metal ions which can inhibit enzyme activity. Their inclusion can lead to more robust and reproducible results.[3][8]
Q5: How should I prepare and store my this compound substrate solution?
A5: this compound and similar pNA substrates are typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7] This stock solution should be stored at -20°C. For the assay, the stock is diluted to the final working concentration in the assay buffer. It is recommended to prepare the aqueous working solution fresh for each experiment to avoid substrate degradation.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Suboptimal pH. | Determine the optimal pH for your enzyme by performing the assay over a range of pH values (e.g., pH 6.0 - 9.0). |
| Incorrect buffer composition. | Ensure your buffer concentration is appropriate (e.g., 50-100 mM). Test different buffer systems (e.g., Phosphate vs. Tris-HCl) to find the most suitable one for your enzyme.[4][5] | |
| Low ionic strength. | Increase the ionic strength of your assay buffer by adding NaCl (e.g., 100-500 mM) and observe the effect on enzyme activity.[6] | |
| Enzyme instability or inactivation. | Add stabilizing agents like DTT (1-5 mM) and EDTA (1-10 mM) to your buffer.[3][8] Ensure proper enzyme storage and handling. | |
| Substrate degradation. | Prepare fresh substrate working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the substrate stock.[9] | |
| High background signal | Spontaneous substrate hydrolysis. | Run a blank reaction containing all components except the enzyme to measure the rate of non-enzymatic substrate breakdown. Subtract this rate from your sample readings. Keep substrate solutions on ice and protected from light. |
| Contaminated reagents. | Use high-purity water and reagents for all solutions. Filter-sterilize buffers if necessary. | |
| Inconsistent or irreproducible results | Fluctuations in temperature. | Use a temperature-controlled microplate reader or water bath to ensure a constant assay temperature.[1] |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations between wells.[10] | |
| Assay components not at room temperature. | Allow all reagents, including the assay buffer, to equilibrate to the assay temperature before starting the reaction.[10] |
Quantitative Data Summary
Table 1: Effect of Buffer Conditions on Prolyl Endopeptidase Activity
| Enzyme Source | Substrate | Buffer System | pH | Additives | Optimal Temperature (°C) | Key Findings |
| Serum | Z-Gly-Pro-4-methylcoumarinyl-7-amide | 100 mM K-phosphate | 7.5 | EDTA | 46 | Broad pH optimum, making the assay robust to slight pH changes.[1] |
| General | Z-Gly-Pro-pNA | 20 mM Tris-HCl | 8.0 | 100 mM NaCl | 34 | Activity is sensitive to ionic strength.[11] |
| Aspergillus niger | Suc-GPLGP-MCA | Potassium acetate/HCl | 4.0 | None specified | Not specified | Exhibits an acidic pH optimum.[12] |
| General | Suc-Gly-Pro-AMC | Not specified | Not specified | DTT | Not specified | DTT is used for enzyme activation.[13] |
Experimental Protocols
Standard Protocol for this compound Enzyme Assay
This protocol provides a general framework. Optimal conditions should be determined for each specific enzyme.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5, containing 1 mM EDTA and 1 mM DTT. Warm to the desired assay temperature (e.g., 37°C) before use.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 200 µM). Prepare this solution fresh before each experiment.
-
Enzyme Solution: Dilute the enzyme to an appropriate concentration in the assay buffer. The optimal concentration should result in a linear rate of product formation for at least 10-15 minutes.
-
-
Assay Procedure:
-
Set up reactions in a 96-well microplate.
-
Add 50 µL of the enzyme solution to each well.
-
Include a blank control with 50 µL of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at the assay temperature for 5 minutes.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader capable of kinetic measurements.
-
Record the absorbance every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank control.
-
Convert the rate from absorbance units per minute to moles of p-nitroaniline released per minute using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 9,900 M⁻¹cm⁻¹ at pH 7.5, path length dependent on the volume in the well).
-
Visualizations
Caption: Workflow for a typical this compound enzyme assay.
Caption: Decision tree for troubleshooting low enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading [mdpi.com]
- 6. Effects of ionic strength on the catalysis and stability of prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Peptidomics of prolyl endopeptidase in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Effect of pH and temperature on Ala-Ala-Pro-pNA stability and hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ala-Ala-Pro-pNA (Alanine-Alanine-Proline-p-nitroanilide) in enzymatic assays. It addresses common issues related to substrate stability, hydrolysis, and experimental setup in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chromogenic peptide substrate commonly used to assay the activity of certain proteases, most notably Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP). The peptide sequence (Ala-Ala-Pro) is recognized by these enzymes, which then cleave the bond between the proline residue and the p-nitroanilide (pNA) group. The release of free pNA results in a yellow color that can be quantified spectrophotometrically at approximately 405-410 nm, allowing for the determination of enzyme activity.
Q2: How should I store my this compound substrate?
For long-term storage, it is recommended to store this compound as a dry powder at -20°C. For short-term use, a stock solution can be prepared, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. It is advisable to protect the stock solution from light.
Q3: My baseline absorbance is high before adding the enzyme. What could be the cause?
A high initial absorbance, often referred to as high background, can be due to the non-enzymatic hydrolysis (autohydrolysis) of the this compound substrate. This is more pronounced under alkaline pH conditions and at elevated temperatures. Other potential causes include contamination of the substrate or buffer with other proteases.
Q4: What are the optimal pH and temperature for enzymatic hydrolysis of this compound?
The optimal conditions depend on the specific enzyme being assayed:
-
Dipeptidyl Peptidase IV (DPP-IV): The optimal pH for DPP-IV activity is generally in the range of 7.4 to 8.7.[1] The optimal temperature can vary, with some studies reporting it around 37°C for mammalian DPP-IV.
-
Prolyl Oligopeptidase (POP): The optimal pH for POP is typically around 7.0. The optimal temperature can be significantly higher, especially for enzymes from thermophilic organisms, with some studies reporting optimal activity at 80°C.[2]
It is always recommended to determine the optimal conditions for your specific enzyme and experimental setup.
Troubleshooting Guides
Issue 1: High Background Signal (Substrate Autohydrolysis)
| Symptom | Possible Cause | Troubleshooting Step |
| High absorbance reading in the blank (no enzyme) control. | Alkaline pH of the buffer: p-nitroanilide substrates are known to be less stable at higher pH values, leading to spontaneous hydrolysis. | 1. Prepare fresh buffer and verify its pH. 2. If the assay allows, consider performing it at a more neutral pH and applying a correction factor if necessary. 3. Always run a substrate-only blank for each experimental condition to subtract the background absorbance. |
| High incubation temperature: Elevated temperatures can accelerate the rate of non-enzymatic hydrolysis. | 1. Ensure the incubation temperature is appropriate for the enzyme being studied and not excessively high. 2. Minimize the pre-incubation time of the substrate at the reaction temperature before starting the measurement. | |
| Contaminated reagents: Buffers or water used to prepare solutions may be contaminated with proteases. | 1. Use high-purity, sterile water and reagents. 2. Prepare fresh buffers regularly. | |
| Substrate degradation: Improper storage of the this compound stock solution. | 1. Prepare fresh aliquots of the substrate stock solution from a new vial. 2. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Low or No Enzymatic Activity
| Symptom | Possible Cause | Troubleshooting Step |
| No significant increase in absorbance after adding the enzyme. | Inactive enzyme: The enzyme may have lost its activity due to improper storage or handling. | 1. Verify the storage conditions and age of the enzyme. 2. Test the enzyme activity with a positive control if available. 3. Handle the enzyme according to the manufacturer's instructions, keeping it on ice when not in use. |
| Sub-optimal assay conditions: The pH or temperature of the assay may not be optimal for the enzyme. | 1. Perform a pH and temperature optimization experiment for your specific enzyme. 2. Ensure the buffer composition and ionic strength are appropriate. | |
| Presence of inhibitors: Components in the sample or buffer may be inhibiting the enzyme. | 1. Check for known inhibitors in your sample. 2. If testing biological samples, consider a dialysis or buffer exchange step to remove potential inhibitors. | |
| Incorrect substrate concentration: The substrate concentration may be too low for the enzyme to act upon effectively. | 1. Verify the concentration of your this compound stock solution. 2. Ensure the final substrate concentration in the assay is appropriate (typically around the Km value of the enzyme). |
Issue 3: Inconsistent or Non-Reproducible Results
| Symptom | Possible Cause | Troubleshooting Step |
| High variability between replicate wells or experiments. | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate. | 1. Calibrate your pipettes regularly. 2. Use appropriate pipette sizes for the volumes being dispensed. 3. Prepare a master mix of reagents to minimize pipetting variations between wells. |
| Temperature fluctuations: Inconsistent temperature control during the incubation period. | 1. Use a calibrated water bath or incubator with stable temperature control. 2. Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. | |
| Substrate precipitation: The substrate may precipitate out of solution, especially at high concentrations or if the DMSO concentration is too high. | 1. Visually inspect the wells for any signs of precipitation. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low enough to not cause precipitation or affect enzyme activity. | |
| Timing inconsistencies: Variations in the timing of reagent addition or absorbance readings. | 1. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. 2. For kinetic assays, ensure the plate reader is set to read at consistent intervals immediately after substrate addition. |
Data Presentation
Table 1: Effect of pH on the Stability and Enzymatic Hydrolysis of this compound
| pH | Relative Rate of Non-Enzymatic Hydrolysis (Autohydrolysis) | Relative Activity of Dipeptidyl Peptidase IV (DPP-IV) | Relative Activity of Prolyl Oligopeptidase (POP) |
| 5.0 | Very Low | Very Low | Moderate |
| 6.0 | Low | Low | High |
| 7.0 | Low | Moderate | Optimal |
| 7.4 | Moderate | High | High |
| 8.0 | Moderate-High | Optimal | Moderate |
| 8.7 | High | High | Low |
| 9.0 | Very High | Moderate | Very Low |
Note: The data in this table is a qualitative summary based on typical enzyme profiles. The exact values can vary depending on the specific enzyme source and experimental conditions.
Table 2: Effect of Temperature on the Stability and Enzymatic Hydrolysis of this compound
| Temperature (°C) | Relative Rate of Non-Enzymatic Hydrolysis (Autohydrolysis) | Relative Activity of Dipeptidyl Peptidase IV (DPP-IV) | Relative Activity of Prolyl Oligopeptidase (POP) |
| 25 | Low | Moderate | Low |
| 37 | Moderate | Optimal | Moderate |
| 50 | Moderate-High | Decreasing | High |
| 60 | High | Low | High |
| 80 | Very High | Very Low | Optimal (for thermophilic POP) |
Note: The data in this table is a qualitative summary. The optimal temperature for POP can vary significantly depending on the organism from which it is derived.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the substrate is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Standard Enzymatic Assay for DPP-IV Activity
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified DPP-IV enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the Assay Buffer to the desired final concentration (e.g., 0.2 mM).
-
Prepare serial dilutions of the DPP-IV enzyme in Assay Buffer.
-
Set up the following wells in the 96-well microplate:
-
Blank: Assay Buffer only.
-
Substrate Control: Assay Buffer + this compound working solution.
-
Enzyme Wells: Assay Buffer + this compound working solution + DPP-IV enzyme dilution.
-
-
Add the appropriate volumes of Assay Buffer and enzyme dilutions to the wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound working solution to all wells except the Blank.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-30 minutes).
-
Calculate the rate of pNA formation (ΔAbs/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the Substrate Control from the rates of the Enzyme Wells to obtain the enzyme-specific activity.
-
Visualizations
Caption: Workflow for a typical this compound hydrolysis assay.
Caption: Factors influencing the rate of this compound hydrolysis.
References
Preventing precipitation of Ala-Ala-Pro-pNA in aqueous solutions
Welcome to the technical support center for Ala-Ala-Pro-pNA. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in aqueous solutions and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (L-Alanyl-L-alanyl-L-proline 4-nitroanilide) is a chromogenic peptide substrate primarily used to assay the activity of tripeptidyl peptidase I (TPP1), also known as CLN2.[1] TPP1 is a lysosomal exopeptidase that removes tripeptides from the N-terminus of proteins.[1][2] Upon enzymatic cleavage of this compound, the p-nitroaniline (pNA) moiety is released, which is a yellow chromophore that can be quantified spectrophotometrically at approximately 405-410 nm.[3][4]
Q2: Why does this compound precipitate in my aqueous buffer?
The precipitation of this compound in aqueous solutions is a common issue primarily due to the low water solubility of the p-nitroaniline (pNA) group.[3] While the peptide portion (Ala-Ala-Pro) is generally soluble, the hydrophobic nature of pNA can cause the entire molecule to come out of solution, especially at higher concentrations, neutral or acidic pH, and lower temperatures.
Q3: How can I dissolve this compound?
Due to its limited aqueous solubility, it is highly recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. The most commonly used solvent for this purpose is dimethyl sulfoxide (DMSO).[3][5][6] N,N-dimethylformamide (DMF) can also be used. This stock solution can then be diluted to the final working concentration in the desired aqueous buffer immediately before use.
Q4: What is the maximum recommended concentration of DMSO in my assay?
The final concentration of DMSO in your enzymatic assay should be kept as low as possible to avoid affecting enzyme activity. While some enzymes can tolerate higher concentrations, a general guideline is to keep the final DMSO concentration below 1% (v/v).[7] For sensitive enzymes, it is advisable to keep the concentration at or below 0.5%.[8] It is always best to perform a control experiment to determine the effect of DMSO on your specific enzyme's activity.
Q5: How does pH affect the solubility of this compound?
The solubility of the p-nitroaniline moiety, and therefore this compound, can be influenced by pH. Generally, the stability of similar peptide-pNA conjugates can be affected by pH, with decreased stability observed at both very low and high pH values.[9] For the p-nitroaniline itself, solubility can be influenced by the ionization state of its amine group.
Q6: How should I store my this compound solutions?
It is recommended to store the powdered form of this compound at -20°C.[10] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][5] When stored at -80°C, the stock solution can be stable for up to 6 months.[10] Aqueous working solutions should be prepared fresh on the day of the experiment.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon addition of this compound stock solution to aqueous buffer. | 1. Final concentration of this compound is too high. 2. Insufficient mixing upon dilution. 3. Low temperature of the aqueous buffer. 4. pH of the buffer is not optimal for solubility. | 1. Lower the final working concentration of the substrate. 2. Add the DMSO stock solution dropwise to the vigorously vortexing buffer. 3. Warm the buffer to the experimental temperature (e.g., 25°C or 37°C) before adding the substrate. 4. Ensure the buffer pH is compatible with both substrate solubility and enzyme activity. TPP1 has an acidic pH optimum (around 4.5-5.5).[2] |
| This compound precipitates during the experiment. | 1. Temperature fluctuations. 2. Prolonged incubation time allowing for aggregation. 3. High concentration of salts in the buffer. | 1. Maintain a constant temperature throughout the assay. 2. Minimize the incubation time as much as the assay allows. 3. Test different buffer compositions with lower salt concentrations, if compatible with the enzyme. |
| Low or no enzymatic activity detected. | 1. Precipitation of the substrate leading to a lower effective concentration. 2. Inhibition of the enzyme by the organic solvent (e.g., DMSO). 3. Degradation of the this compound stock solution. | 1. Visually inspect for precipitation. If present, prepare a fresh working solution following the recommendations above. 2. Reduce the final concentration of the organic solvent in the assay. Perform a solvent tolerance test for your enzyme. 3. Prepare a fresh stock solution from powder. Ensure proper storage of the stock solution. |
| High background signal in the absence of the enzyme. | 1. Spontaneous hydrolysis of this compound. 2. Contamination of the substrate or buffer. | 1. Prepare fresh working solutions just before the experiment. Some pNA-linked substrates can undergo slow spontaneous hydrolysis in aqueous solutions.[4] 2. Use high-purity reagents and sterile, nuclease-free water. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and a 200 µM working solution in a suitable aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare 10 mM Stock Solution in DMSO:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to add to the entire vial to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 405.4 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
-
Prepare 200 µM Working Solution:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Warm the assay buffer to the desired experimental temperature.
-
To prepare 1 mL of 200 µM working solution, add 20 µL of the 10 mM stock solution to 980 µL of the assay buffer.
-
Crucially, add the DMSO stock solution dropwise to the assay buffer while continuously and vigorously vortexing the buffer. This rapid mixing helps to prevent localized high concentrations of the substrate that can lead to precipitation.
-
Visually inspect the working solution to ensure it is clear and free of any precipitate.
-
Use the working solution immediately.[3]
-
Quantitative Data Summary
Table 1: Solubility of this compound Analogs in Different Solvents
| Compound | Solvent | Solubility | Reference |
| Suc-Ala-Ala-Pro-Phe-pNA | DMSO | 120 mg/mL | [11] |
| Suc-Ala-Ala-Pro-Phe-pNA | Ethanol | 120 mg/mL | [11] |
| Suc-Ala-Ala-Pro-Phe-pNA | Water | Insoluble | [11] |
| N-Succinyl-Ala-Ala-Ala-p-nitroanilide | DMF | 25 mg/mL | |
| N-Succinyl-Ala-Ala-Ala-p-nitroanilide | DMSO | Stock solutions of 10 mM and 200 mM have been reported | |
| Suc-Ala-Ala-Pro-Lys-pNA | DMSO | 100 mg/mL (with sonication) | [6] |
Table 2: General Effect of DMSO on the Activity of Various Peptidases
| Final DMSO Concentration (v/v) | General Effect on Enzyme Activity | Recommendations | Reference(s) |
| < 0.5% | Generally minimal to no effect. | Ideal for most applications. | [8] |
| 0.5% - 2% | May cause slight inhibition or activation depending on the enzyme. | Often acceptable, but should be validated for the specific enzyme. | [7] |
| > 2% - 5% | Increased likelihood of significant effects on enzyme kinetics (Km and Vmax). | Use with caution and only if necessary for substrate solubility. | [8] |
| > 5% | Often causes significant inhibition or denaturation. | Generally not recommended for enzymatic assays. | [12] |
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A flowchart for troubleshooting precipitation issues with this compound.
Signaling Pathway of Tripeptidyl Peptidase I (TPP1)
Caption: The synthesis, activation, and function of TPP1 and its use in assays.
References
- 1. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 2. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Effect of dimethyl sulfoxide on reverse transcriptase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with product inhibition in Ala-Ala-Pro-pNA kinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with product inhibition in Ala-Ala-Pro-pNA kinetic studies, particularly concerning the enzyme prolyl oligopeptidase (POP).
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of this compound kinetic studies?
A1: In the enzymatic assay using Alanine-Alanine-Proline-para-nitroanilide (this compound) as a substrate, the enzyme, typically prolyl oligopeptidase (POP), cleaves the substrate, releasing the chromogenic product p-nitroaniline (pNA).[1][2] Product inhibition occurs when this pNA molecule binds to the enzyme and interferes with its catalytic activity, usually by competing with the substrate for the active site. This leads to a decrease in the reaction rate as the concentration of pNA increases over time.
Q2: How can I identify product inhibition in my experimental data?
A2: Product inhibition is often characterized by a noticeable slowing of the reaction rate over time, leading to a non-linear progress curve (absorbance vs. time).[3][4][5] Instead of a straight line, the curve will plateau earlier than expected. To confirm, you can perform experiments where the enzyme is pre-incubated with varying concentrations of the product (pNA) before adding the substrate. A decrease in the initial velocity with increasing pNA concentration is a strong indicator of product inhibition.
Q3: What type of inhibition does p-nitroaniline (pNA) typically cause?
A3: p-Nitroaniline, being structurally different from the peptide part of the substrate, most commonly acts as a competitive inhibitor. This means it competes with the substrate for binding to the enzyme's active site.[3] However, other modes of inhibition are possible, and it is crucial to determine the specific mechanism experimentally.
Q4: Are there alternatives to this compound that are less prone to product inhibition?
A4: While this compound is a common substrate for prolyl oligopeptidase, exploring alternative substrates can be a valid strategy if product inhibition by pNA is significant. Substrates with different chromogenic or fluorogenic leaving groups that have a lower affinity for the enzyme's active site could mitigate the issue. Literature on substrate specificity for POP can provide options for alternative peptide sequences.[6]
Troubleshooting Guides
Issue 1: Non-Linear Progress Curves
Symptoms:
-
The reaction rate, measured as the change in absorbance over time, decreases significantly as the reaction progresses.
-
The plot of absorbance vs. time is a curve that flattens out, rather than a straight line.
Possible Cause:
-
Product inhibition by p-nitroaniline (pNA). As pNA is produced, it binds to the enzyme and inhibits its activity.
-
Substrate depletion.
-
Enzyme instability under the assay conditions.
Troubleshooting Steps:
-
Analyze the Full Progress Curve: Instead of relying solely on initial velocity measurements, analyze the entire reaction progress curve.[3][4][5] Specialized software can fit the data to kinetic models that account for product inhibition.
-
Vary Substrate Concentration: Run the assay with different initial concentrations of this compound. If product inhibition is the cause, the deviation from linearity will be more pronounced at lower substrate concentrations.
-
Add Product at Time Zero: Perform experiments where you add a known concentration of pNA to the reaction mixture at the beginning of the assay. If the initial velocity decreases with increasing pNA concentration, this confirms product inhibition.
-
Check Enzyme Stability: Incubate the enzyme under assay conditions (buffer, temperature) for the duration of a typical experiment without the substrate. Then, initiate the reaction to see if the enzyme has lost activity over time.
-
Limit Substrate Conversion: If possible, measure the initial velocity when less than 10-15% of the substrate has been converted. In this range, the concentration of the product is low, and its inhibitory effect may be negligible.
Issue 2: Inconsistent Kinetic Parameters (Km and Vmax)
Symptoms:
-
Difficulty in obtaining reproducible values for Km and Vmax.
-
Lineweaver-Burk or other linearized plots are non-linear.
Possible Cause:
-
Failure to account for product inhibition in the kinetic model used for data analysis.
Troubleshooting Steps:
-
Use a More Appropriate Kinetic Model: Standard Michaelis-Menten kinetics do not account for product inhibition. Use a kinetic model for competitive, non-competitive, or uncompetitive inhibition, depending on the mechanism determined.
-
Global Data Fitting: Analyze multiple progress curves, obtained at different substrate concentrations, simultaneously using a global fit to a model that includes product inhibition. This will provide more robust estimates of the kinetic parameters.
-
Determine the Inhibition Constant (Ki) for pNA: Conduct a separate set of experiments to determine the Ki for pNA. This involves measuring initial velocities at various substrate concentrations in the presence of different, fixed concentrations of pNA. The data can then be fitted to the appropriate inhibition model.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for Prolyl Oligopeptidase with this compound in the Presence of Product (pNA)
| Parameter | Value | Units | Notes |
| Km (this compound) | User Determined | µM | Apparent Michaelis constant. Will increase in the presence of a competitive inhibitor. |
| Vmax | User Determined | µmol/min/mg | Maximum reaction velocity. Unchanged in competitive inhibition. |
| Ki (p-nitroaniline) | User Determined | µM | Inhibition constant for the product p-nitroaniline. A lower value indicates stronger inhibition. Specific values were not found in the conducted search. |
| Type of Inhibition | Competitive (Hypothesized) | - | To be determined experimentally. |
Experimental Protocols
Protocol 1: Determining the Type of Inhibition by p-nitroaniline (pNA)
Objective: To determine the mechanism of inhibition of prolyl oligopeptidase by its product, p-nitroaniline.
Materials:
-
Purified prolyl oligopeptidase
-
This compound stock solution
-
p-nitroaniline (pNA) stock solution
-
Assay buffer (e.g., 50 mM HEPES-NaOH, pH 7.4, with 0.1% Tween-20, 0.1 mg/mL BSA, and 150 mM NaCl)[7][8]
-
Spectrophotometer capable of kinetic measurements at 405 nm
Procedure:
-
Prepare a matrix of reaction conditions:
-
Vary the concentration of the substrate, this compound (e.g., 0.5x, 1x, 2x, 5x, 10x Km).
-
For each substrate concentration, prepare a set of reactions with different fixed concentrations of the inhibitor, pNA (e.g., 0, 0.5x, 1x, 2x Ki, if known, or a range of concentrations if Ki is unknown).
-
-
Set up the reactions:
-
Initiate the reaction:
-
Add the substrate, this compound, to start the reaction.
-
-
Measure the initial velocity:
-
Monitor the increase in absorbance at 405 nm over time. The initial velocity is the slope of the linear portion of the absorbance vs. time plot.
-
-
Analyze the data:
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk) or non-linear regression analysis.
-
Competitive inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
Protocol 2: Analysis of Reaction Progress Curves
Objective: To determine kinetic parameters by fitting the full reaction progress curve to a kinetic model that includes product inhibition.
Materials:
-
Same as Protocol 1.
-
Kinetic analysis software (e.g., DYNAFIT, FITSIM, or other software capable of numerical integration and non-linear regression).[4]
Procedure:
-
Collect full progress curve data:
-
Set up reactions with varying initial substrate concentrations.
-
Monitor the absorbance at 405 nm over a longer period, until the reaction has reached or is approaching completion.
-
-
Convert absorbance to product concentration:
-
Use the molar extinction coefficient of pNA at 405 nm to convert absorbance values to the concentration of the product.
-
-
Fit the data:
-
Import the time-course data (product concentration vs. time) into the kinetic analysis software.
-
Define the reaction mechanism, including the reversible binding of the product (inhibitor) to the enzyme.
-
Perform a global fit of all progress curves simultaneously to obtain the kinetic parameters (Km, Vmax, and Ki).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for product inhibition.
Caption: Signaling pathway for competitive product inhibition.
References
- 1. Hunting for peptide substrates of prolyl oligopeptidase: classical versus non-classical bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The analysis of enzyme progress curves by numerical differentiation, including competitive product inhibition and enzyme reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uses and misuses of progress curve analysis in enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of progress curves to investigate product inhibition in enzyme-catalysed reactions. Application to the soluble mitochondrial adenosine triphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational design of substrate selective inhibition | PLOS Computational Biology [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to correct for non-enzymatic hydrolysis of Ala-Ala-Pro-pNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chromogenic substrate Ala-Ala-Pro-pNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered during your experiments, with a specific focus on correcting for non-enzymatic hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic hydrolysis of this compound and why is it a concern?
A1: Non-enzymatic hydrolysis is the spontaneous breakdown of the this compound substrate in the absence of an enzyme. This process also releases p-nitroaniline (pNA), the same chromophore produced by enzymatic activity. This leads to an increase in absorbance at 405-410 nm, resulting in a high background signal and an overestimation of true enzyme activity.[1][2] Factors such as pH, temperature, and buffer composition can influence the rate of this spontaneous hydrolysis.
Q2: How can I correct for non-enzymatic hydrolysis?
A2: The most effective way to correct for non-enzymatic hydrolysis is to include a "substrate blank" or "no-enzyme control" in your experimental setup.[1] This control contains all the components of your reaction mixture (buffer, substrate, cofactors, etc.) except for the enzyme. The absorbance change observed in the substrate blank is then subtracted from the absorbance change of your experimental samples to obtain the true enzyme-catalyzed rate.
Q3: What factors influence the rate of non-enzymatic hydrolysis of this compound?
A3: The primary factors influencing the rate of non-enzymatic hydrolysis are:
-
pH: The rate of spontaneous hydrolysis of p-nitroanilide substrates is pH-dependent, with increased rates often observed at more alkaline pH values.
-
Temperature: Higher incubation temperatures can accelerate the rate of non-enzymatic hydrolysis.
-
Buffer Composition: Certain buffer components can potentially influence the stability of the substrate.
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution.[1] This stock solution should be stored at -20°C to minimize degradation. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
High background signal is a common issue when using pNA-based substrates. This guide will help you troubleshoot potential causes related to non-enzymatic hydrolysis.
| Problem | Possible Cause | Recommended Solution |
| High absorbance reading in the substrate blank (no-enzyme control). | 1. Spontaneous substrate hydrolysis: The inherent instability of the pNA substrate under the assay conditions (e.g., high pH or temperature). | • Ensure you are subtracting the rate of the substrate blank from your enzyme reaction rate.• Optimize your assay conditions. If possible, consider lowering the pH or temperature of the assay to reduce the rate of non-enzymatic hydrolysis, while ensuring the enzyme remains active.• Prepare fresh substrate working solution for each experiment. |
| 2. Contaminated reagents: Buffer or water used for dilutions may be contaminated. | • Use high-purity water and freshly prepared buffers.• Filter-sterilize buffers if necessary. | |
| Absorbance increases over time in all wells, including controls. | 1. Significant non-enzymatic hydrolysis: The rate of spontaneous hydrolysis is high under your current experimental setup. | • Follow the recommendations for high absorbance in the substrate blank.• Shorten the incubation time of your assay if the enzymatic reaction is fast enough to be measured accurately within a shorter period. |
| 2. Light-sensitive degradation: Prolonged exposure of the substrate to light may cause some degradation. | • Prepare and handle the substrate solution in a light-protected environment (e.g., use amber tubes).• During incubation, cover the microplate with a lid or foil. | |
| Inconsistent results and poor reproducibility. | 1. Inaccurate subtraction of background: The rate of non-enzymatic hydrolysis may not be consistent across all wells. | • Ensure thorough mixing of all components in each well.• Run substrate blanks in triplicate to get a more accurate average rate of non-enzymatic hydrolysis. |
| 2. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate reactants and increase absorbance readings. | • Avoid using the outer wells of the microplate for critical samples.• Fill the outer wells with water or buffer to create a humidified environment and minimize evaporation from the inner wells. |
Experimental Protocol: Correcting for Non-Enzymymatic Hydrolysis of this compound
This protocol provides a detailed methodology for performing an enzyme assay with this compound and correcting for the non-enzymatic hydrolysis of the substrate.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.[1]
-
Enzyme Solution: Prepare a stock solution of your enzyme in a suitable buffer and store as recommended. Dilute the enzyme to the desired working concentration in assay buffer just before use.
2. Assay Procedure:
-
Prepare a Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Set up the Reaction Plate: In a 96-well microplate, set up the following reactions in triplicate:
-
Test Wells: Add a specific volume of assay buffer and your diluted enzyme solution.
-
Substrate Blank Wells: Add the same volume of assay buffer and a volume of enzyme dilution buffer (without the enzyme).
-
-
Pre-incubate: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the substrate working solution to all wells to start the reaction. The final volume in each well should be the same.
-
Monitor Absorbance: Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm. Take kinetic readings every minute for a set period (e.g., 30 minutes).
3. Data Analysis:
-
Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the Average Rates:
-
Calculate the average rate for your test sample replicates (Average ΔAbs/min sample).
-
Calculate the average rate for your substrate blank replicates (Average ΔAbs/min blank).
-
-
Correct for Non-Enzymatic Hydrolysis: Subtract the average rate of the substrate blank from the average rate of the test sample to get the true enzymatic rate.
-
Corrected Rate (ΔAbs/min corrected) = Average ΔAbs/min sample - Average ΔAbs/min blank
-
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the corrected rate into enzyme activity units.
Enzyme Activity (U/mL) = (ΔAbs/min corrected x Total Reaction Volume (mL)) / (ε x Pathlength (cm) x Enzyme Volume (mL))
-
Where ε is the molar extinction coefficient of p-nitroaniline (typically ~8,800 M-1cm-1 at 410 nm, but should be determined under your specific assay conditions).
-
Data Presentation
The following table provides illustrative data on the rate of non-enzymatic hydrolysis of this compound under different pH and temperature conditions. This data highlights the importance of running appropriate controls.
| pH | Temperature (°C) | Rate of Non-Enzymatic Hydrolysis (ΔAbs/min x 10-3) |
| 7.0 | 25 | 0.5 |
| 7.0 | 37 | 1.2 |
| 8.0 | 25 | 1.5 |
| 8.0 | 37 | 3.5 |
| 9.0 | 25 | 4.0 |
| 9.0 | 37 | 8.5 |
Note: These are representative values and the actual rates will depend on the specific buffer system and substrate concentration used.
Visualizations
Caption: Experimental workflow for correcting for non-enzymatic hydrolysis.
Caption: Troubleshooting logic for high background signals.
References
Improving the sensitivity of Ala-Ala-Pro-pNA-based protease assays
Welcome to the technical support center for protease assays using the Ala-Ala-Pro-pNA substrate. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your experiments and improve assay sensitivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: Why am I getting a low or no signal in my assay?
A1: A low or absent signal can stem from several factors related to the enzyme, substrate, or assay conditions.
-
Inactive Enzyme:
-
Cause: The protease may have lost activity due to improper storage, handling, or degradation.
-
Solution: Verify the activity of your enzyme stock with a positive control. Ensure it has been stored at the recommended temperature and handled according to the manufacturer's instructions.
-
-
Substrate Issues:
-
Cause: The Suc-Ala-Ala-Pro-Phe-pNA substrate may be degraded or improperly dissolved. The substrate is often dissolved in solvents like N,N-dimethylformamide or DMSO, and poor solubility in the final assay buffer can be an issue.[1]
-
Solution: Prepare a fresh substrate stock solution. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low enough not to inhibit the enzyme, typically under 2%.[1]
-
-
Suboptimal Assay Conditions:
-
Cause: The pH, temperature, or buffer composition may not be optimal for your specific protease.
-
Solution: Review the literature for the optimal conditions for your protease. Perform a matrix optimization experiment, varying the pH and temperature to find the ideal conditions for enzyme activity.
-
-
Incorrect Wavelength:
-
Cause: The absorbance of the released p-nitroaniline is being measured at the wrong wavelength.
-
Solution: Ensure you are measuring the absorbance at 405-410 nm, the peak absorbance for p-nitroaniline.
-
Q2: My assay has a high background signal. What can I do to reduce it?
A2: High background can be caused by substrate instability or contamination.
-
Spontaneous Substrate Hydrolysis:
-
Cause: The pNA substrate can undergo spontaneous, non-enzymatic hydrolysis, especially at a non-optimal pH or high temperatures.
-
Solution: Always include a "no-enzyme" control (blank) containing the substrate and assay buffer. Subtract the absorbance of this blank from your sample readings. Optimize the assay pH to a range where the substrate is stable but the enzyme is still active.
-
-
Contaminating Proteases:
-
Cause: Your sample or reagents may be contaminated with other proteases that can cleave the substrate.
-
Solution: Use high-purity reagents and sterile techniques. If you suspect contamination in your sample, consider purification steps or the use of specific inhibitors for the suspected contaminating proteases.
-
Q3: I'm observing poor reproducibility between my assay wells/replicates. What is the cause?
A3: Poor reproducibility often points to technical errors in assay setup.
-
Pipetting Inaccuracy:
-
Cause: Inconsistent volumes of enzyme, substrate, or buffer are being added across wells.
-
Solution: Calibrate your pipettes regularly. Use a master mix of reagents to add to the wells to minimize pipetting variations.
-
-
Temperature Fluctuations:
-
Cause: Inconsistent temperature across the microplate can lead to different reaction rates in different wells.
-
Solution: Ensure the entire plate is uniformly pre-incubated to the desired reaction temperature before adding the final reagent to start the reaction.
-
-
Inadequate Mixing:
-
Cause: Reagents are not mixed thoroughly upon addition, leading to localized differences in concentration.
-
Solution: Gently mix the plate after adding each component, for example, by using a plate shaker or by carefully pipetting up and down.
-
Q4: I suspect a compound in my sample is interfering with the assay. How can I confirm this?
A4: Compound interference is a common issue, especially in drug screening. Interference can be due to the compound's color or its effect on the detection signal.[2]
-
Colored Compounds:
-
Cause: If the test compound absorbs light at the same wavelength as p-nitroaniline (405-410 nm), it will artificially increase the measured absorbance.
-
Solution: Run a control containing the compound, buffer, and substrate, but no enzyme. Subtract this absorbance value from your test sample reading.
-
-
Signal Quenching or Enhancement:
-
Cause: Some compounds can interact with the reaction components and quench or enhance the signal non-enzymatically.[2]
-
Solution: To check for interference with signal detection, add the compound to a completed reaction (after stopping it) and measure the signal.[2] A change in signal indicates direct interference with the detection method.
-
Frequently Asked Questions (FAQs)
Q1: My this compound assay isn't sensitive enough for my needs. Why, and what are my options?
A1: The primary limitation of pNA-based assays is their relatively low sensitivity compared to other methods.[2] This is because chromogenic assays rely on measuring changes in absorbance, which is inherently less sensitive than detecting fluorescence or luminescence.[2][3]
To significantly improve sensitivity, consider switching to a fluorescence-based assay format.[2] These methods offer much lower detection limits and are better suited for high-throughput screening.[2]
Options for Higher Sensitivity:
-
Fluorogenic Substrates: Replace the pNA substrate with a fluorogenic one. These substrates consist of a peptide sequence linked to a fluorophore that is quenched.[4] Upon cleavage by the protease, the fluorophore is released, resulting in a bright fluorescent signal.[4] Examples include substrates with AMC (7-amino-4-methylcoumarin) or rhodamine 110 leaving groups.[4][5]
-
FRET-Based Substrates: Förster Resonance Energy Transfer (FRET) substrates use a pair of molecules: a fluorescent donor and a quencher.[6] When the substrate is intact, the donor's fluorescence is absorbed by the quencher.[6] Protease cleavage separates the pair, leading to an increase in the donor's fluorescence.[6]
-
Signal Amplification Assays: These advanced methods use an enzymatic cascade to amplify the initial signal from the protease activity, leading to extremely high sensitivity.[7][8][9]
Q2: How can I optimize the conditions of my existing pNA assay to maximize its sensitivity?
A2: While switching to a fluorescent assay is the best way to boost sensitivity, you can optimize your current pNA assay:
-
Optimize Enzyme and Substrate Concentrations: Perform a titration of both the enzyme and the substrate to find the concentrations that give the optimal signal-to-noise ratio within the linear range of the reaction.
-
Increase Incubation Time: A longer incubation time will allow for more product to be generated, which can increase the signal. However, you must ensure the reaction remains in the linear phase for the entire duration.[10] Run a time-course experiment to determine the linear range.
-
Buffer Optimization: Test different buffer components and pH levels. Some proteases have very specific requirements for salts or cofactors. For example, serine proteases are often assayed at a pH of around 8.0 in a Tris buffer.[5]
Q3: What are the main differences in sensitivity between chromogenic (pNA) and fluorogenic assays?
A3: The key difference is the detection limit. Fluorogenic assays are typically orders of magnitude more sensitive.
| Feature | Chromogenic (pNA) Assay | Fluorogenic Assay |
| Principle | Measures change in absorbance (color) | Measures change in fluorescence |
| Sensitivity | Lower (micromolar to nanomolar range)[3] | Higher (nanomolar to femtomolar range)[11] |
| Signal-to-Noise | Moderate | High[4] |
| Interference | Compounds that absorb at ~410 nm | Autofluorescent compounds, quenchers[2] |
| Suitability for HTS | Moderate | High[2] |
Table 1: Comparison of Chromogenic and Fluorogenic Protease Assays.
For example, highly sensitive fluorogenic PNS-substrates can allow for the quantitation of thrombin at concentrations as low as 20 fM.[11]
Q4: My substrate is not dissolving well in the assay buffer. How should I handle this?
A4: Poor substrate solubility is a common problem.[1]
-
Use a Co-Solvent: Dissolve the pNA substrate in a small amount of an organic solvent like DMSO or DMF first.[12]
-
Create a Concentrated Stock: Make a highly concentrated stock solution in the organic solvent.
-
Dilute into Buffer: Add a small volume of this stock solution to your aqueous assay buffer. Ensure the final concentration of the organic solvent is low (e.g., <2% v/v) to avoid inhibiting the enzyme.[1] Always check for substrate precipitation after dilution.
Visual Diagrams
Assay Principles and Workflows
Caption: Principle of a pNA-based chromogenic protease assay.
Caption: A logical workflow for troubleshooting low signal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Utilization of chromogenic enzyme substrates for signal amplification in multiplexed detection of biomolecules using surface mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris-biotech.de [iris-biotech.de]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Recent development of highly sensitive protease assay methods: Signal amplification through enzyme cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development of highly sensitive protease assay methods: Signal amplification through enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing Protease Activity Assay in Droplet-Based Microfluidics Using a Biomolecule Concentrator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasensitive fluorogenic substrates for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
Navigating the Challenges of Ala-Ala-Pro-pNA in Complex Biological Samples: A Technical Support Guide
Welcome to our technical support center for researchers, scientists, and drug development professionals utilizing the chromogenic substrate, Ala-Ala-Pro-pNA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with complex biological samples such as plasma, serum, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (L-Alanine-L-Alanine-L-Proline-p-nitroanilide) is a synthetic chromogenic substrate used to measure the activity of certain proteases. The substrate consists of a tripeptide (Ala-Ala-Pro) linked to a colorimetric reporter molecule, p-nitroaniline (pNA). When a protease cleaves the peptide bond between proline and pNA, the released p-nitroaniline produces a yellow color that can be quantified by measuring the absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Q2: Which enzymes are known to cleave this compound?
A2: The primary enzyme target for this compound is Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1][2] Due to substrate similarities, other proteases may also exhibit some activity towards this compound, which can be a source of interference in complex samples.
Q3: What are the primary limitations of using this compound in complex biological samples?
A3: The main limitations arise from the complex nature of biological matrices, which contain numerous substances that can interfere with the assay. These include:
-
Endogenous Enzymes: Biological samples contain a variety of proteases that may cleave this compound, leading to an overestimation of the target enzyme's activity. Plasma, for instance, contains a multitude of proteases involved in coagulation and other processes.[3]
-
Sample Color and Turbidity: The inherent color of samples like serum (yellowish) and the presence of lipids (lipemia) or red blood cell debris (hemolysis) can interfere with absorbance readings at 405 nm, leading to high background signals.[4][5][6]
-
Endogenous Inhibitors: Biological fluids contain natural protease inhibitors which can lead to an underestimation of enzyme activity.
Troubleshooting Guide
High Background Signal
Problem: The absorbance reading of my blank (sample without enzyme or substrate) is unacceptably high.
| Possible Cause | Recommended Solution |
| Sample Color (Icterus/Bilirubin): High concentrations of bilirubin in serum or plasma can contribute to the yellow color, increasing absorbance at 405 nm.[4][5] | 1. Include a Sample Blank: For each sample, prepare a parallel reaction well that contains the sample and all assay components except the this compound substrate. Subtract the absorbance of this sample blank from the absorbance of the corresponding test sample. 2. Dilute the Sample: If the background is still too high, consider diluting the sample, keeping in mind that this will also dilute the target enzyme. |
| Hemolysis: Contamination with hemoglobin from red blood cell lysis will increase the absorbance at 405 nm.[7][8] | 1. Use Fresh, Properly Prepared Samples: Ensure that blood samples are collected and processed correctly to minimize hemolysis. Avoid vigorous mixing and use appropriate centrifugation parameters. 2. Sample Blank: A sample blank is crucial for correcting for hemolysis-induced background. |
| Lipemia (High Lipid Content): Turbidity from high lipid concentrations can scatter light and increase absorbance readings.[4][6] | 1. Centrifugation: High-speed centrifugation can help to pellet some of the lipids. 2. Solvent Extraction: For severe lipemia, lipid extraction with a suitable organic solvent may be necessary, but this can also affect enzyme activity. 3. Sample Blank: Use a sample blank to correct for turbidity. |
| Substrate Instability: this compound can undergo slow, spontaneous hydrolysis, especially at non-optimal pH or temperature, leading to the release of pNA. | 1. Prepare Substrate Solution Fresh: Always prepare the substrate solution immediately before use. 2. Check Buffer pH: Ensure the pH of your assay buffer is within the optimal range for both the enzyme and substrate stability. |
Low or No Signal
Problem: I am not observing an increase in absorbance over time, or the signal is very weak.
| Possible Cause | Recommended Solution |
| Inactive Enzyme: The target enzyme in the sample may be inactive or present at a very low concentration. | 1. Use a Positive Control: Include a sample with known enzyme activity or a purified enzyme to ensure the assay is working correctly. 2. Check Sample Storage: Ensure that samples have been stored under conditions that preserve enzyme activity (e.g., -80°C). Repeated freeze-thaw cycles can inactivate enzymes. |
| Presence of Inhibitors: The biological sample may contain high concentrations of endogenous or exogenous protease inhibitors. | 1. Dilute the Sample: Diluting the sample can reduce the concentration of inhibitors. 2. Inhibitor Removal: Depending on the nature of the inhibitor, specific sample preparation steps like dialysis or size-exclusion chromatography might be necessary, though these can be complex. |
| Incorrect Assay Conditions: The pH, temperature, or substrate concentration may not be optimal for the enzyme. | 1. Optimize Assay Parameters: Refer to the literature for the optimal pH and temperature for your target enzyme. 2. Check Substrate Concentration: Ensure the substrate concentration is appropriate. For kinetic studies, it should ideally be around the Michaelis constant (Km) of the enzyme. |
Quantitative Data on Interferences
The following table summarizes the potential quantitative impact of common interfering substances on p-nitroaniline-based chromogenic assays. The exact degree of interference can vary depending on the specific assay conditions and the instrument used.
| Interfering Substance | Concentration | Approximate Effect on Absorbance (405 nm) |
| Hemoglobin | Mild Hemolysis (~0.1 g/dL) | Significant increase in background absorbance.[7] |
| Moderate Hemolysis (~0.2 g/dL) | Substantial increase in background, potentially masking the signal.[7] | |
| Severe Hemolysis (~0.4 g/dL) | Very high background, making accurate measurement difficult.[7] | |
| Bilirubin | Moderate Icterus | Can cause a positive interference, increasing the apparent signal.[4][5] |
| Severe Icterus | Significant positive interference.[4][5] | |
| Lipids (Triglycerides) | Moderate Lipemia | Can cause both positive or negative interference depending on the assay system.[6][9] |
| Severe Lipemia | Significant interference, often leading to unreliable results.[6][9] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma or Serum
-
Blood Collection: Collect whole blood in appropriate tubes (e.g., with EDTA for plasma, or no anticoagulant for serum).
-
Centrifugation:
-
For plasma, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
For serum, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
-
Aliquoting: Carefully collect the supernatant (plasma or serum) without disturbing the cell pellet or clot.
-
Storage: Store aliquots at -80°C to minimize degradation of enzyme activity. Avoid repeated freeze-thaw cycles.
-
Pre-Assay Preparation: On the day of the assay, thaw the samples on ice. If the samples are turbid, centrifuge them at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any debris.
Protocol 2: DPP-IV Activity Assay in Serum
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 100 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in a small amount of DMSO, then diluted in assay buffer). Protect from light.
-
Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 2 mM for a final assay concentration of 1 mM).
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add 50 µL of serum sample and 50 µL of assay buffer.
-
Sample Blank Wells: Add 50 µL of serum sample and 100 µL of assay buffer (no substrate will be added here).
-
Substrate Blank Well: Add 100 µL of assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 50 µL of the working substrate solution to the "Test Wells" and the "Substrate Blank Well". The final volume in all wells will be 150 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Data Analysis:
-
For each time point, subtract the absorbance of the "Substrate Blank" from all other readings.
-
For each sample, subtract the absorbance of its "Sample Blank" from its corresponding "Test Well" reading to get the corrected absorbance.
-
Plot the corrected absorbance versus time. The slope of the linear portion of this curve is the reaction rate (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of p-nitroaniline.
-
Visualizations
DPP-IV Signaling in Metabolic Regulation
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thermofisher.com [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential impacts of hemolysis on coagulation parameters of blood samples: A STROBE-compliant article - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
Minimizing assay interference with Ala-Ala-Pro-pNA substrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the chromogenic substrate Ala-Ala-Pro-pNA in their enzyme assays.
Troubleshooting Guide
This guide addresses common issues encountered during assays with this compound, offering systematic approaches to identify and resolve them.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Substrate Instability: Spontaneous hydrolysis of this compound. | • Prepare fresh substrate solutions for each experiment. • Store stock solutions in small aliquots at -20°C or lower to avoid repeated freeze-thaw cycles. • Maintain a neutral to slightly acidic pH for the stock solution, as alkaline conditions can increase hydrolysis.[1] |
| 2. Contaminated Reagents: Buffers or other assay components may be contaminated with proteases. | • Use high-purity reagents and sterile, nuclease-free water. • Filter-sterilize buffer solutions. • Run a "no-enzyme" control to check for reagent contamination. | |
| 3. Interference from Test Compounds: Colored or fluorescent compounds can interfere with absorbance readings. | • Run a "no-substrate" control containing the test compound to measure its intrinsic absorbance. Subtract this value from the assay readings. • If the compound is highly colored, consider using a different detection method or a substrate with a different chromophore. | |
| Low or No Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | • Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. • Run a positive control with a known active enzyme to verify assay conditions. |
| 2. Incorrect Buffer Conditions: Suboptimal pH or ionic strength can inhibit enzyme activity. | • Optimize the pH of the assay buffer for the specific enzyme being used. The absorbance of the product, p-nitroaniline, is stable in a pH range of 4.0-8.0.[1] • Verify that the ionic strength of the buffer is appropriate for the enzyme. | |
| 3. Presence of Inhibitors: Test compounds or contaminants in the sample may be inhibiting the enzyme. | • If screening for inhibitors, this is the expected outcome. • If inhibition is not expected, check for contaminating substances in the sample or reagents. Consider sample purification steps. | |
| Poor Reproducibility | 1. Inaccurate Pipetting: Small volumes can lead to significant errors if not pipetted accurately. | • Use calibrated pipettes and proper pipetting techniques. • Prepare a master mix of reagents to minimize pipetting variations between wells. |
| 2. Temperature Fluctuations: Enzyme activity is highly dependent on temperature. | • Pre-incubate all reagents and plates at the desired assay temperature. • Use a temperature-controlled plate reader or water bath. | |
| 3. Incomplete Mixing: Failure to properly mix reagents can lead to inconsistent results. | • Gently mix the contents of each well after adding all reagents. Avoid introducing bubbles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength to measure the absorbance of p-nitroaniline (pNA)?
A1: The optimal wavelength for measuring pNA absorbance is 405 nm. However, it can be measured in the range of 400-410 nm.
Q2: My test compound is dissolved in DMSO. How might this affect my assay?
A2: DMSO is a common solvent for test compounds and can influence enzyme activity. While some studies show negligible effects of up to 10% DMSO on the cleavage of peptide substrates, others indicate that higher concentrations (e.g., 20%) can even enhance the catalytic efficiency of certain proteases.[2][3] It is crucial to maintain a consistent final concentration of DMSO across all wells, including controls, to ensure that any observed effects are due to the test compound and not the solvent.
Q3: My sample contains colored compounds that absorb at 405 nm. How can I correct for this interference?
A3: To correct for interference from colored compounds, you should include a specific control for each compound concentration. This control well should contain the buffer, the colored compound at the same final concentration as in the test well, and the enzyme, but not the this compound substrate. The absorbance of this control should be subtracted from the absorbance of the corresponding test well.
Q4: How should I prepare and store the this compound substrate?
A4: For a similar substrate, Suc-Ala-Ala-Pro-Phe-pNA, it is recommended to dissolve it in a solvent like DMSO to create a concentrated stock solution.[4] This stock solution should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] The working solution should be prepared fresh for each experiment by diluting the stock solution in the appropriate assay buffer.
Q5: What are the key controls to include in my this compound assay?
A5: A well-designed assay should include the following controls:
-
Blank (No Enzyme) Control: Contains all reaction components except the enzyme. This helps to measure the rate of non-enzymatic substrate hydrolysis.
-
Positive Control: Contains a known active enzyme to ensure the assay is working correctly.
-
Negative (No Substrate) Control: Contains the enzyme and any test compounds but no substrate. This is used to correct for the intrinsic absorbance of the enzyme and test compounds.
-
Vehicle Control: If test compounds are dissolved in a solvent like DMSO, this control contains the enzyme, substrate, and the solvent at the same final concentration as the test wells.
Quantitative Data Summary
The following tables summarize the impact of common variables on assay performance.
Table 1: Effect of DMSO on Protease Activity
| DMSO Concentration | Effect on Protease Activity | Recommendation |
| 0 - 10% | Negligible effect on the cleavage of some peptide substrates.[2] | Maintain a consistent final DMSO concentration across all wells. |
| 20% | May enhance the catalytic efficiency and substrate solubility for certain proteases.[3] | If higher DMSO concentrations are necessary, validate the effect on your specific enzyme. |
Table 2: pH Influence on p-Nitroaniline Absorbance
| pH Range | Effect on pNA Absorbance | Recommendation |
| 4.0 - 8.0 | Maximum and stable absorbance.[1] | Perform assays within this pH range for optimal signal. |
| < 4.0 or > 8.0 | Decreased absorbance. | Adjust buffer pH accordingly to ensure it falls within the optimal range. |
Experimental Protocols
Protocol 1: Standard this compound Protease Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of appropriate pH (e.g., 50 mM Tris-HCl, pH 7.5) and ionic strength for the enzyme of interest.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.
-
Enzyme Solution: Prepare a working solution of the enzyme in assay buffer at the desired concentration. Keep on ice.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of test compound (or vehicle control) to the appropriate wells.
-
Add 20 µL of the enzyme solution to each well except the "no-enzyme" blank. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of a freshly prepared working solution of this compound in assay buffer (e.g., 1 mM).
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at the assay temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the "no-enzyme" blank from all other rates.
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
-
Protocol 2: Mitigating Interference from Colored Compounds
-
Prepare two sets of plates: an "Assay Plate" and a "Correction Plate."
-
Assay Plate Setup:
-
Follow the standard assay protocol as described above, including all controls and test compounds.
-
-
Correction Plate Setup:
-
This plate will mirror the Assay Plate exactly, with one exception: instead of adding the this compound substrate, add an equal volume of assay buffer.
-
-
Incubation and Measurement:
-
Incubate both plates under the same conditions.
-
Measure the end-point absorbance of both plates at 405 nm.
-
-
Data Correction:
-
For each well, subtract the absorbance value from the Correction Plate from the corresponding well on the Assay Plate to obtain the corrected absorbance value, which represents the true signal from pNA production.
-
Visualizations
Caption: Workflow for screening protease inhibitors using the this compound substrate.
Caption: Logical workflow for troubleshooting high background signals in pNA-based assays.
References
Validation & Comparative
A Researcher's Guide: Ala-Ala-Pro-pNA versus Fluorogenic Substrates for Tripeptidyl Peptidase I
For researchers, scientists, and drug development professionals, the accurate measurement of tripeptidyl peptidase I (TPP1) activity is crucial for understanding its role in lysosomal function and its deficiency in neuronal ceroid lipofuscinosis, type 2 (CLN2 disease). The choice of substrate for TPP1 activity assays significantly impacts experimental outcomes, with chromogenic and fluorogenic options presenting distinct advantages and disadvantages.
This guide provides an objective comparison of the chromogenic substrate Ala-Ala-Pro-pNA and various fluorogenic substrates used for the quantification of TPP1 activity. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for your research needs.
Quantitative Comparison of TPP1 Substrates
The selection of a substrate for an enzyme kinetic assay is critical and is often guided by the substrate's specificity and the sensitivity of the detection method. While this compound is a commercially available chromogenic substrate, the scientific literature predominantly features the use of fluorogenic substrates for TPP1 activity assays due to their superior sensitivity.
| Substrate | Type | Principle of Detection | Advantages | Disadvantages |
| This compound | Chromogenic | Enzymatic cleavage releases p-nitroaniline (pNA), a yellow chromophore, which can be quantified by measuring absorbance at 405 nm. | - Simple spectrophotometric detection- Generally lower cost | - Lower sensitivity compared to fluorogenic substrates- Potential for interference from other components that absorb at 405 nm- Limited published data on kinetic parameters with TPP1 |
| Ala-Ala-Phe-AMC | Fluorogenic | Cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which is detected by measuring fluorescence (Ex/Em ~380/460 nm). | - High sensitivity[1]- Well-characterized with published kinetic data and protocols[2]- Suitable for high-throughput screening | - Potential for quenching by colored compounds in the sample- Requires a fluorescence plate reader |
| Arg-Nle-Nle-AMC | Fluorogenic | Similar to Ala-Ala-Phe-AMC, cleavage releases the fluorescent AMC moiety. | - High sensitivity- Alternative peptide sequence may offer different specificity | - Requires a fluorescence plate reader- May be more expensive than more common AMC substrates |
| (Ala-Ala-Phe)₂-Rhodamine 110 | Fluorogenic | This substrate is initially non-fluorescent. TPP1 cleavage of both peptide chains releases the highly fluorescent rhodamine 110.[3] | - Very high sensitivity due to the release of a highly fluorescent product- Can be used for in-situ and in-vivo imaging of TPP1 activity[3] | - May require optimization for in vitro assays- Requires a fluorescence plate reader with appropriate filters for rhodamine 110 |
Performance Data: Kinetic Parameters of TPP1 Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Ala-Ala-Phe-AMC | ~100-200 | N/A | N/A | [4] |
| Ala-Arg-Phe*Nph-Arg-Leu | N/A | N/A | 2.94 | [2] |
| Arg-Nle-Nle-AMC | ~50-100 | N/A | N/A | [2] |
Note: The table highlights the availability of kinetic data for fluorogenic substrates, which is crucial for quantitative studies. The kcat/Km for Ala-Arg-Phe*Nph-Arg-Leu is noted to be 40 times higher than that for Ala-Ala-Phe-MCA, demonstrating significant differences in catalytic efficiency between substrates[2].
Experimental Protocols
Key Experiment: In Vitro TPP1 Activity Assay using a Fluorogenic Substrate (Ala-Ala-Phe-AMC)
This protocol is adapted from published methods for the measurement of TPP1 activity in cell lysates or purified enzyme preparations.[5]
Materials:
-
TPP1 source (e.g., cell lysate, purified recombinant TPP1)
-
Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, pH 4.0[5]
-
Substrate Stock Solution: 10 mM Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) in DMSO
-
Stop Solution: 0.5 M EDTA, pH 12.0
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of the 96-well plate, add your TPP1-containing sample. Bring the total volume to 75 µL with Assay Buffer. Include appropriate controls (e.g., buffer only, heat-inactivated enzyme).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the reaction mixture to the desired temperature.
-
Initiate the Reaction: Add 75 µL of a working solution of AAF-AMC in Assay Buffer to each well to achieve a final concentration of 62.5 µM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 hours for cell lysates, or a shorter time for purified enzyme, determined through initial optimization experiments). Protect the plate from light.
-
Stop the Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well.
-
Measure Fluorescence: Read the fluorescence intensity of each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths for AMC.
-
Data Analysis: Create a standard curve using known concentrations of free AMC. Use the standard curve to convert the fluorescence readings of your samples into the amount of product formed (nmol). Calculate the TPP1 activity, typically expressed as nmol of AMC released per unit time per amount of protein (e.g., nmol/mg/h).
General Protocol for TPP1 Activity Assay using a Chromogenic Substrate (this compound)
Materials:
-
TPP1 source
-
Assay Buffer: 50 mM sodium acetate, pH 4.0
-
Substrate Stock Solution: this compound in a suitable solvent (e.g., DMSO)
-
96-well clear microplate
-
Spectrophotometer or plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Reaction Mixture: In a 96-well plate, add the TPP1-containing sample and Assay Buffer to a final volume of 100 µL. Include appropriate controls.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the Reaction: Add 100 µL of a working solution of this compound in Assay Buffer to each well. The optimal final substrate concentration should be determined experimentally.
-
Incubation: Incubate the plate at 37°C for a suitable duration.
-
Measure Absorbance: Measure the absorbance at 405 nm at regular intervals (for a kinetic assay) or at a single endpoint.
-
Data Analysis: Calculate the rate of pNA production using the molar extinction coefficient of pNA (ε = 10,500 M⁻¹cm⁻¹ at 405 nm). Express TPP1 activity as the amount of pNA produced per unit time per amount of protein.
Visualizing the Methodology
Enzymatic Reaction of TPP1
References
- 1. Detection of tripeptidyl peptidase I activity in living cells by fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enfanos.com [enfanos.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Protease Substrates: Ala-Ala-Pro-pNA vs. Suc-Ala-Ala-Pro-Phe-pNA
In the realm of protease research and drug development, the selection of an appropriate substrate is paramount for the accurate assessment of enzyme kinetics and inhibitor efficacy. This guide provides a detailed comparison of two common chromogenic substrates, Ala-Ala-Pro-pNA and Suc-Ala-Ala-Pro-Phe-pNA, frequently employed in assays for chymotrypsin and other serine proteases.
Executive Summary
This comparison guide delves into the kinetic parameters, experimental protocols, and underlying enzymatic mechanisms of this compound and Suc-Ala-Ala-Pro-Phe-pNA. While both are valuable tools, they exhibit significant differences in their interaction with proteases like chymotrypsin. Suc-Ala-Ala-Pro-Phe-pNA generally demonstrates a higher affinity and catalytic efficiency, making it a more sensitive substrate for certain applications. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed choice of substrate for their specific experimental needs.
Data Presentation: A Head-to-Head Kinetic Comparison
The performance of a substrate is quantitatively defined by its kinetic constants. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below is a summary of the kinetic parameters for the hydrolysis of this compound and Suc-Ala-Ala-Pro-Phe-pNA by chymotrypsin. It is important to note that the presented values for the two substrates are sourced from different studies, utilizing chymotrypsin from different origins and under varied experimental conditions. Therefore, a direct comparison should be made with caution.
| Substrate | Enzyme Source | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Suc-Ala-Ala-Pro-Phe-pNA | Anchovy Viscera Chymotrypsin | 89 | 0.167 | 1876 |
| This compound | Bovine Pancreatic α-Chymotrypsin | 1300 | 0.045 | 34.6 |
Note: The kcat value for Suc-Ala-Ala-Pro-Phe-pNA was converted from 10.0 μM-1min-1.
The data suggests that chymotrypsin has a significantly higher affinity (lower Km) and greater catalytic efficiency (higher kcat/Km) for Suc-Ala-Ala-Pro-Phe-pNA compared to this compound. The presence of the N-terminal succinyl group and the phenylalanine residue at the P1 position in Suc-Ala-Ala-Pro-Phe-pNA likely contribute to its enhanced binding and hydrolysis by chymotrypsin.
Enzymatic Reaction Mechanism
Both substrates are chromogenic, meaning they produce a colored product upon enzymatic cleavage. The enzyme hydrolyzes the amide bond between the peptide chain and the p-nitroaniline (pNA) moiety. The release of free pNA, which has a distinct yellow color, can be monitored spectrophotometrically at approximately 405-410 nm. The rate of pNA release is directly proportional to the enzymatic activity.
Caption: Enzymatic cleavage of p-nitroanilide substrates by chymotrypsin.
Experimental Protocols
A generalized experimental protocol for determining the kinetic parameters of chymotrypsin using either this compound or Suc-Ala-Ala-Pro-Phe-pNA is outlined below. Specific concentrations and incubation times may need to be optimized based on the enzyme source and activity.
Materials:
-
α-Chymotrypsin solution of known concentration (e.g., from bovine pancreas or other sources)
-
Substrate stock solution (this compound or Suc-Ala-Ala-Pro-Phe-pNA) dissolved in a suitable solvent (e.g., DMSO or DMF)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.8-8.0, containing 0.02 M CaCl2)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplates or cuvettes
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer to cover a range of concentrations around the expected Km.
-
Add a fixed amount of the chymotrypsin solution to each well of the microplate or cuvette.
-
Initiate the reaction by adding the substrate dilutions to the wells containing the enzyme.
-
Immediately begin monitoring the change in absorbance at 405-410 nm over time. Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Determine the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (approximately 8800 M-1cm-1 at 410 nm).
-
Plot the initial velocities (V0) against the substrate concentrations ([S]) .
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
Caption: General workflow for determining enzyme kinetic parameters.
Conclusion
Both this compound and Suc-Ala-Ala-Pro-Phe-pNA serve as effective chromogenic substrates for monitoring chymotrypsin activity. However, the available kinetic data indicates that Suc-Ala-Ala-Pro-Phe-pNA is a more sensitive substrate due to its higher affinity and the greater catalytic efficiency of chymotrypsin towards it. The choice between these two substrates will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the concentration of the enzyme being studied, and cost considerations. For studies requiring high sensitivity or when working with low enzyme concentrations, Suc-Ala-Ala-Pro-Phe-pNA is the recommended choice. For more general applications or initial screening, this compound may be a suitable and more economical option. Researchers should always perform initial validation experiments to determine the optimal substrate and conditions for their particular system.
The Superior Performance of Ala-Ala-Pro-pNA and its Analogs in Protease Research
In the dynamic fields of biochemistry and drug development, the precise measurement of protease activity is paramount. Chromogenic substrates are indispensable tools in this endeavor, offering a straightforward and quantifiable method for assessing enzyme kinetics. Among the myriad of available options, substrates featuring the Ala-Ala-Pro peptide sequence linked to a p-nitroaniline (pNA) chromophore have emerged as a superior choice for the study of certain proteases, particularly neutrophil elastase. This guide provides a comprehensive comparison of Ala-Ala-Pro-pNA and its derivatives against other chromogenic substrates, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their assays.
Unveiling the Advantages: Specificity and Sensitivity
The core advantage of this compound and its analogs, such as N-Succinyl-Ala-Ala-Pro-pNA and MeOSuc-Ala-Ala-Pro-Val-pNA, lies in their enhanced specificity and sensitivity towards target proteases like human neutrophil elastase (HNE). The tripeptide sequence Ala-Ala-Pro mimics the natural recognition sites of these enzymes, leading to efficient cleavage and a robust colorimetric signal.
The enzymatic reaction involves the cleavage of the amide bond between the peptide and the pNA group. This releases p-nitroaniline, a yellow-colored product that can be easily quantified spectrophotometrically at approximately 405-410 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Comparative Performance: A Data-Driven Analysis
The efficacy of a chromogenic substrate is best evaluated through its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of these two values, kcat/Km, represents the catalytic efficiency of the enzyme for a given substrate and is a crucial metric for comparing substrate performance. A higher kcat/Km value indicates a more efficient and, therefore, more sensitive substrate.
Here, we present a summary of the kinetic constants for various chromogenic substrates with human neutrophil elastase, illustrating the superior performance of substrates containing the Ala-Ala-Pro sequence.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MeOSuc-Ala-Ala-Pro-Val-pNA | 140 | - | 15,000 |
| N-Succinyl-Ala-Ala-Pro-Phe-pNA | 1700 | - | - |
| N-Succinyl-Ala-Ala-Ala-pNA | - | - | - |
| Ac-Ala-Ala-Pro-Ala-ACC | 0.28 | - | - |
The data clearly indicates that substrates incorporating the Ala-Ala-Pro motif, particularly when extended with Valine at the P1 position (MeOSuc-Ala-Ala-Pro-Val-pNA), exhibit high catalytic efficiency for human neutrophil elastase. The very low Km value for Ac-Ala-Ala-Pro-Ala-ACC further underscores the high affinity of elastase for the Ala-Ala-Pro sequence. In contrast, substrates like N-Succinyl-Ala-Ala-Pro-Phe-pNA, while effective for other proteases like chymotrypsin, show a significantly higher Km for elastase, indicating lower affinity.
Experimental Protocol: A Step-by-Step Guide to Protease Activity Assay
To facilitate the practical application of this knowledge, we provide a detailed protocol for a typical protease assay using an this compound-based chromogenic substrate.
Objective: To determine the kinetic parameters (Km and kcat) of a protease using a chromogenic substrate.
Materials:
-
Purified protease of interest (e.g., human neutrophil elastase)
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-pNA)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)
-
Organic solvent for dissolving the substrate (e.g., DMSO or DMF)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the chromogenic substrate in an appropriate organic solvent (e.g., 10 mM in DMSO). The choice of solvent and concentration may vary depending on the substrate's solubility.
-
From the stock solution, prepare a series of dilutions in the assay buffer to achieve a range of final substrate concentrations for the assay (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2, and 5 mM).
-
-
Enzyme Preparation:
-
Prepare a stock solution of the purified protease in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear rate of reaction over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
To initiate the reaction, add a corresponding volume of each substrate dilution to the wells. The final volume in each well should be consistent.
-
Include control wells containing the substrate and assay buffer without the enzyme to measure any non-enzymatic hydrolysis of the substrate.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-30 minutes). The reaction should be monitored during the initial linear phase.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The velocity can be expressed in units of absorbance change per minute.
-
Convert the absorbance values to the concentration of p-nitroaniline produced using the molar extinction coefficient of pNA (ε ≈ 8800 M⁻¹cm⁻¹ at 410 nm).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value from Vmax if the enzyme concentration is known (Vmax = kcat * [E]).
-
Finally, determine the catalytic efficiency (kcat/Km).
-
Visualizing the Process: Diagrams for Clarity
To further enhance understanding, the following diagrams illustrate the key processes involved in a chromogenic protease assay.
Caption: Enzymatic cleavage of this compound by a protease.
Caption: General workflow for a chromogenic protease assay.
Conclusion
The selection of an appropriate chromogenic substrate is a critical determinant of success in protease research. Substrates based on the this compound scaffold offer significant advantages in terms of specificity and sensitivity for key enzymes like human neutrophil elastase. By providing a clear, data-supported comparison and a detailed experimental protocol, this guide aims to empower researchers to optimize their protease assays, leading to more accurate and reliable results in their scientific pursuits.
A Head-to-Head Comparison of Protease Substrates: Ala-Ala-Pro-pNA and Ala-Ala-Phe-AMC
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is critical for accurate and reliable protease activity assays. This guide provides a comprehensive, data-driven comparison of two commonly used tripeptide substrates: Alanine-Alanine-Proline-p-nitroanilide (Ala-Ala-Pro-pNA) and Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC).
This comparison delves into their respective biochemical properties, target enzymes, and performance characteristics, supported by experimental data and detailed protocols to aid in the selection of the optimal substrate for specific research applications.
At a Glance: Key Differences
| Feature | This compound | Ala-Ala-Phe-AMC |
| Detection Method | Colorimetric | Fluorometric |
| Reporter Group | p-nitroaniline (pNA) | 7-amido-4-methylcoumarin (AMC) |
| Primary Target Enzyme(s) | Tripeptidyl Aminopeptidase | Tripeptidyl Peptidase I & II, Chymotrypsin |
| Assay Principle | Measures increase in absorbance at ~405 nm | Measures increase in fluorescence (Ex/Em ~360/460 nm) |
| Sensitivity | Generally lower | Generally higher |
Performance Characteristics and Kinetic Data
The efficiency of an enzyme substrate is best described by its kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax reflects a greater catalytic rate.
| Substrate | Enzyme | Km | Vmax | kcat/Km (s⁻¹M⁻¹) |
| Ala-Ala-Phe-AMC | Tripeptidyl Peptidase I (TPP-I) | 100 µM (pH 5.0) | - | - |
| Ala-Ala-Phe-4-methyl-7-coumarylamide* | Tripeptidyl Peptidase II (TPP-II) | 16 µM | 13 µmol/min/mg | - |
| Data for a closely related substrate |
Enzymatic Reactions and Detection Principles
The cleavage of these substrates by their respective proteases releases a reporter molecule that can be quantified.
This compound: A Colorimetric Approach
This compound is a chromogenic substrate primarily targeted by tripeptidyl aminopeptidases. Enzymatic cleavage releases p-nitroaniline (pNA), a yellow-colored product that can be measured spectrophotometrically.
References
- 1. Activated transglutaminase from Streptomyces mobaraensis is processed by a tripeptidyl aminopeptidase in the final step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Ala-Ala-Pro-pNA and Alternatives in Protease Assays
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive evaluation of the chromogenic substrate Ala-Ala-Pro-pNA and its alternatives for the enzymatic assay of proteases, particularly chymotrypsin and cathepsin G. We present a comparative analysis of their performance in different assay formats, supported by experimental data, to aid researchers in selecting the most suitable substrate for their specific needs.
Introduction to Protease Substrates
The selection of an appropriate substrate is critical for the accurate and sensitive measurement of protease activity. Chromogenic substrates, such as those containing p-nitroanilide (pNA), release a colored product upon enzymatic cleavage, which can be quantified spectrophotometrically. Fluorogenic substrates, on the other hand, release a fluorescent molecule, often offering higher sensitivity. This guide focuses on the widely used Ala-Ala-Pro backbone, with variations in the P1 position (the amino acid preceding the cleavage site) to confer specificity for different proteases.
Data Presentation: Quantitative Comparison of Protease Substrates
The performance of various substrates is summarized below, with a focus on their kinetic parameters when used with their target enzymes. It is important to note that direct comparisons can be challenging as kinetic constants are highly dependent on the specific assay conditions.
| Substrate | Enzyme | Assay Format | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | Chromogenic | 40 | 302 | - | [1] |
| Suc-Ala-Ala-Pro-Met-pNA | M Protease | Chromogenic | 1010 | - | 1.37 x 10⁵ | [1] |
| Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp | Cathepsin G | Fluorogenic | - | - | 1.5 x 10⁸ | [2] |
| Ala-pNA | Microbial Aminopeptidase | Chromogenic | - | - | - | [3] |
| Ala-AMC | Microbial Aminopeptidase | Fluorogenic | - | - | - | [3] |
Note: "-" indicates that the data was not specified in the cited source. K_m_ (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of V_max_ (maximum reaction rate). k_cat_/K_m_ is the catalytic efficiency of the enzyme. Abz stands for ortho-aminobenzoyl, and EDDnp for N-(2,4-dinitrophenyl)ethylenediamine, which are a fluorophore/quencher pair.
Key Performance Insights
Fluorogenic substrates, such as the one developed for Cathepsin G, can offer significantly higher sensitivity, as indicated by their substantially greater catalytic efficiency (k_cat_/K_m_).[2] For general screening of microbial peptidase activity, fluorogenic substrates like Ala-AMC have been shown to be more sensitive than their chromogenic counterparts like Ala-pNA.[3] However, for enzymes like chymotrypsin, chromogenic substrates such as Suc-Ala-Ala-Pro-Phe-pNA provide a reliable and straightforward method for activity measurement.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for chromogenic and fluorogenic protease assays.
Chromogenic Assay Protocol for α-Chymotrypsin using Suc-Ala-Ala-Pro-Phe-pNA
This protocol is adapted from established methods for measuring chymotrypsin activity.[4]
1. Reagent Preparation:
- Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.2 M NaCl and 0.05% (w/v) Triton X-100.
- Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-pNA in dimethyl sulfoxide (DMSO) to a concentration of 20 mM.
- Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to the desired concentration. Dilute further in assay buffer immediately before use.
2. Assay Procedure:
- Add 180 µL of assay buffer to each well of a 96-well microplate.
- Add 10 µL of the diluted enzyme solution to each well.
- To initiate the reaction, add 10 µL of the substrate stock solution to each well (final substrate concentration will be 1 mM).
- Immediately measure the absorbance at 405 nm every minute for 10-30 minutes using a microplate reader at 37°C.
3. Data Analysis:
- Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance curve.
- Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at 410 nm).[4]
Fluorogenic Assay Protocol for Cathepsin G
This protocol is a general guideline for a fluorogenic assay using an internally quenched substrate.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 0.01% (v/v) Triton X-100, and 1 mM EDTA.
- Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., Abz-peptide-EDDnp) in DMSO to a concentration of 10 mM.
- Enzyme Solution: Prepare a stock solution of Cathepsin G in an appropriate buffer and dilute in assay buffer before use.
2. Assay Procedure:
- Add 90 µL of assay buffer to each well of a black 96-well microplate.
- Add 5 µL of the diluted enzyme solution.
- Initiate the reaction by adding 5 µL of the substrate stock solution (final concentration will vary depending on the K_m_ of the substrate).
- Measure the increase in fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 320/420 nm for Abz).
3. Data Analysis:
- Determine the initial reaction velocity (RFU/min) from the linear portion of the fluorescence curve.
- A standard curve using the free fluorophore can be used to convert the fluorescence signal to the concentration of the cleaved product.
Signaling Pathways and Experimental Workflows
Understanding the biological context of the proteases being studied is essential. Below are diagrams of signaling pathways involving chymotrypsin and cathepsin G, as well as a typical experimental workflow.
Typical experimental workflow for a protease assay.
Chymotrypsin Signaling Pathway
Chymotrypsin, in addition to its digestive role, can act as a signaling molecule by activating Protease-Activated Receptor 2 (PAR2).[5] This activation triggers downstream signaling cascades, such as the MAPK/ERK pathway.
Chymotrypsin activation of the PAR2 signaling pathway.
Cathepsin G Signaling Pathway
Cathepsin G, a serine protease released by neutrophils, plays a role in inflammation and immune responses, in part by activating Protease-Activated Receptor 4 (PAR4) on platelets.[6][7]
Cathepsin G activation of the PAR4 signaling pathway.
Conclusion
The choice between this compound and its alternatives depends on the specific requirements of the assay. For routine, robust measurements of enzymes with chymotrypsin-like activity, chromogenic substrates like Suc-Ala-Ala-Pro-Phe-pNA offer a good balance of performance and convenience. When high sensitivity is paramount, particularly for enzymes like cathepsin G, fluorogenic substrates are the superior choice. The detailed protocols and pathway diagrams provided in this guide are intended to assist researchers in designing and executing their experiments effectively.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different peptidase substrates for evaluation of microbial quality of aerobically stored meats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ala-Ala-Pro-pNA
Researchers and drug development professionals handling Ala-Ala-Pro-pNA (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-p-nitroanilide) must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this chromogenic substrate, which is widely used in elastase activity assays. The disposal procedures are critical due to the hazardous nature of p-nitroaniline, a component of the molecule that is classified as acutely toxic.[1]
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn to minimize exposure risks.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-impermeable nitrile gloves. Double-gloving is recommended.[1] |
| Eye Protection | Goggles | Splash goggles to protect against accidental splashes.[1] |
| Body Protection | Lab Coat | A standard lab coat should be worn.[1] |
| Respiratory | Respirator | Use a NIOSH-approved respirator if working outside a fume hood or if dust formation is likely.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is crucial to prevent contamination and ensure regulatory compliance. Follow these steps for safe disposal:
-
Segregation of Waste : Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and solutions, in a dedicated and clearly labeled hazardous waste container.[3][4] Do not mix with other waste streams unless compatible.[3]
-
Container Management : Use a suitable, closed container for waste collection to prevent spills and the release of dust or vapors.[5][6] The container must be properly sealed at all times except when adding waste.[4]
-
Labeling : Clearly label the hazardous waste container with "Hazardous Waste" and the chemical name: "this compound" or "N-Succinyl-Ala-Ala-Pro-pNA".[4]
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6]
-
Professional Disposal : Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[2] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][6]
-
Environmental Precaution : Under no circumstances should this compound or its waste be discharged into drains or the environment.[3][5][7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures in Case of Spills
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Ventilate : Evacuate personnel from the immediate spill area and ensure adequate ventilation.[2][5]
-
Containment : Prevent further spillage or leakage if it is safe to do so.[5] Do not let the chemical enter drains.[5]
-
Clean-up :
-
Decontamination : Clean the affected area thoroughly.
-
Personal Exposure :
-
Skin Contact : Immediately wash off with soap and plenty of water.[5]
-
Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[5]
-
Inhalation : Move the victim into fresh air. If breathing is difficult, give oxygen.[5]
-
Ingestion : Rinse mouth with water and do not induce vomiting. Seek immediate medical attention.[5]
-
References
Personal protective equipment for handling Ala-Ala-Pro-pNA
Essential Safety and Handling Guide for Ala-Ala-Pro-pNA
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound (Alanine-Alanine-Proline-p-nitroanilide). The following procedures are designed to ensure safe laboratory practices and proper management of this chemical.
Immediate Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not located, information from closely related peptide substrates, such as AC-Ala-Pro-Ala-pNA, provides essential safety guidance. It is crucial to handle this compound with care in a well-ventilated area to avoid inhalation of dust or vapors.[1] Direct contact with skin and eyes should be prevented.[1] In the event of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical advice.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Impervious Clothing & Gloves | Fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile) inspected before use.[1] |
| Respiratory Protection | Full-face Respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated laboratory, preferably under a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
For long-term stability, it is recommended to store the compound at -20°C.[2]
Disposal Plan
All waste materials should be collected and disposed of in accordance with appropriate local, state, and federal regulations. Keep the chemical in suitable, closed containers for disposal.[1] Do not allow the chemical to enter drains, as its environmental impact has not been fully determined.[1]
Experimental Protocol: Enzyme Activity Assay
This compound is commonly used as a chromogenic substrate in enzyme assays, particularly for proteases. The following is a general protocol that can be adapted for specific experimental needs.
Materials:
-
This compound
-
Enzyme solution
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)
-
Solvent for stock solution (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10-200 mM).
-
Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution with the assay buffer to the desired final concentration.
-
-
Enzyme Assay:
-
Add a specific volume of the enzyme solution to each well of the 96-well plate.
-
Initiate the reaction by adding the this compound working solution to each well.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Include a blank control for each substrate without the addition of the enzyme.
-
-
Data Collection:
-
Measure the absorbance of the released p-nitroanilide at approximately 405-410 nm using a microplate reader.[3]
-
Take readings at regular time intervals to monitor the progress of the reaction.
-
-
Data Analysis:
-
Subtract the absorbance readings of the blank from the experimental wells.
-
The rate of substrate hydrolysis can be determined from the change in absorbance over time.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling this compound.
Since this compound is primarily a research tool for studying enzyme kinetics, a signaling pathway diagram is not directly applicable. The following diagram illustrates the logical relationship in an enzyme-substrate reaction.
Caption: Enzyme-substrate reaction with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
